An In-depth Technical Guide on 2,4,4-Trimethylpent-2-enoyl-CoA
Introduction 2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain unsaturated acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the cata...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain unsaturated acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the catabolism of amino acids.[1][2][3] The unique branched structure of the 2,4,4-trimethylpent-2-enoyl moiety suggests its potential involvement in specialized metabolic pathways, possibly related to the degradation of branched-chain amino acids or the synthesis of complex lipids. This document aims to provide a comprehensive theoretical framework for the structure, properties, and potential biological significance of 2,4,4-Trimethylpent-2-enoyl-CoA, alongside generalized experimental protocols for its study.
Chemical Structure and Properties
The structure of 2,4,4-Trimethylpent-2-enoyl-CoA is characterized by a 2,4,4-trimethylpent-2-enoic acid molecule linked to Coenzyme A via a high-energy thioester bond.[4][5]
Predicted Physicochemical Properties
Quantitative data for 2,4,4-Trimethylpent-2-enoyl-CoA is not available. The following table presents predicted properties based on its constituent parts and data from similar molecules.
Property
Predicted Value
Basis for Prediction
Molecular Formula
C29H48N7O17P3S
Based on the combination of 2,4,4-trimethylpent-2-enoic acid (C8H14O2) and Coenzyme A (C21H36N7O16P3S) with the removal of a water molecule.
Molecular Weight
~895.7 g/mol
Calculated from the predicted molecular formula.
Solubility
Likely soluble in aqueous solutions
The Coenzyme A moiety imparts significant polarity and water solubility.[6]
Stability
Unstable in aqueous solutions, particularly at non-neutral pH
Thioester bonds are susceptible to hydrolysis.[5][7]
Structural Diagram
The chemical structure of 2,4,4-Trimethylpent-2-enoyl-CoA is depicted below.
Figure 1: Chemical structure of 2,4,4-Trimethylpent-2-enoyl-CoA.
Hypothetical Biological Role and Signaling Pathways
Given the absence of direct evidence, the biological role of 2,4,4-Trimethylpent-2-enoyl-CoA can be hypothesized based on the metabolism of other branched-chain acyl-CoAs. These are typically intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[8][9]
Proposed Metabolic Pathway
2,4,4-Trimethylpent-2-enoyl-CoA could be an intermediate in a catabolic pathway. A plausible, though hypothetical, pathway could involve its formation from a corresponding saturated acyl-CoA through the action of an acyl-CoA dehydrogenase.[10][11] Subsequently, it could be hydrated by an enoyl-CoA hydratase, further oxidized, and eventually cleaved to yield smaller acyl-CoA units that can enter central metabolism.
Figure 2: A hypothetical metabolic pathway involving 2,4,4-Trimethylpent-2-enoyl-CoA.
Experimental Protocols
The study of 2,4,4-Trimethylpent-2-enoyl-CoA would require its synthesis and subsequent characterization using various analytical techniques.
General Synthesis of Acyl-CoA Esters
A common method for synthesizing acyl-CoA esters involves the activation of the corresponding carboxylic acid (2,4,4-trimethylpent-2-enoic acid) and subsequent reaction with Coenzyme A.
Workflow for Synthesis:
Figure 3: A generalized workflow for the chemical synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA.
Analytical Characterization
The characterization of synthesized 2,4,4-Trimethylpent-2-enoyl-CoA would be crucial to confirm its identity and purity.
Methodologies:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of acyl-CoAs.[1][2][7][12] The fragmentation pattern in the MS/MS spectrum would provide structural confirmation.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~260 nm for the adenine (B156593) moiety of CoA) can be used for purification and quantification.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of the atoms in the molecule.
Logical Relationship for Characterization:
Figure 4: Logical flow for the structural and purity confirmation of 2,4,4-Trimethylpent-2-enoyl-CoA.
Conclusion
While 2,4,4-Trimethylpent-2-enoyl-CoA remains a hypothetical molecule within the scientific literature, this guide provides a robust theoretical foundation for its structure, potential properties, and biological relevance. The proposed metabolic pathways and experimental protocols, based on well-established knowledge of similar compounds, offer a roadmap for future research into this and other novel branched-chain acyl-CoA molecules. Such investigations will be instrumental in expanding our understanding of the intricate network of metabolic pathways that govern cellular function.
A Technical Guide to the Postulated Biological Role and Metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document is a theoretical guide based on established principles of biochemistry and xenobiotic metabolism. To date, 2,4,4-Trimethy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a theoretical guide based on established principles of biochemistry and xenobiotic metabolism. To date, 2,4,4-Trimethylpent-2-enoyl-CoA is not a widely studied or characterized molecule, and direct experimental data regarding its biological role is absent from the public literature. This guide aims to provide a foundational framework for researchers interested in investigating this compound.
Introduction
2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain, unsaturated acyl-coenzyme A (CoA) thioester. Its structure, featuring a gem-dimethyl group at the C4 position and another methyl group at the C2 position, suggests that it is likely a xenobiotic or a metabolite thereof, rather than a typical intermediate of endogenous fatty acid metabolism. The significant steric hindrance imposed by the trimethylation pattern would likely prevent its efficient processing by standard metabolic pathways. This guide will explore the postulated biological roles, hypothetical metabolic pathways, and potential enzymatic interactions of this unique molecule. Furthermore, it provides theoretical experimental protocols for its study.
Postulated Biological Role and Significance
Given its structure, 2,4,4-Trimethylpent-2-enoyl-CoA is unlikely to be a primary energy source like common fatty acids. Instead, its biological significance, if any, may lie in its potential as a modulator of metabolic enzymes or as a toxic intermediate.
Enzyme Inhibition: The bulky gem-dimethyl group could act as a potent steric inhibitor of enzymes in the fatty acid oxidation pathway, such as enoyl-CoA hydratase or acyl-CoA dehydrogenases. By lodging in the active site, it could block the processing of natural substrates.
Metabolic Disruption: Accumulation of this molecule could lead to the depletion of the free Coenzyme A pool, impacting numerous metabolic pathways that rely on CoA thioesters, including the Krebs cycle and fatty acid synthesis.
Xenobiotic Marker: Its presence in biological systems could serve as a biomarker for exposure to certain industrial chemicals or their degradation products. The precursor, 2,4,4-trimethylpentene, is a common component of gasoline.
Hypothetical Metabolic Pathways
The metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA would likely involve xenobiotic detoxification pathways, aiming to increase its water solubility for excretion. The steric hindrance is a key factor governing its potential biotransformation.
Phase I Metabolism: Modification
Phase I reactions introduce or expose functional groups. For 2,4,4-Trimethylpent-2-enoyl-CoA, the primary challenge is the hindered double bond.
Hydration: Enoyl-CoA hydratase (crotonase) normally hydrates the double bond of trans-2-enoyl-CoAs. However, the methyl group at C2 and the gem-dimethyl group at C4 would likely make 2,4,4-Trimethylpent-2-enoyl-CoA a very poor substrate. If hydration were to occur, it would produce 3-hydroxy-2,4,4-trimethylpentanoyl-CoA.
Reduction: An NADPH-dependent trans-2-enoyl-CoA reductase could potentially reduce the double bond to yield 2,4,4-trimethylpentanoyl-CoA. This saturated, branched-chain acyl-CoA would then face further metabolic hurdles.
Epoxidation: Cytochrome P450 monooxygenases could epoxidize the double bond, a common reaction for xenobiotics. The resulting epoxide would be a reactive intermediate, which could then be hydrolyzed by epoxide hydrolase to a diol.
Phase II Metabolism: Conjugation
If a hydroxyl group is introduced via Phase I metabolism, it can be conjugated to a polar molecule to facilitate excretion.
Glucuronidation: UDP-glucuronosyltransferases could attach glucuronic acid to the hydroxylated metabolite.
Sulfation: Sulfotransferases could add a sulfate (B86663) group.
Glutathione (B108866) Conjugation: The α,β-unsaturated carbonyl structure is a potential Michael acceptor for glutathione, catalyzed by glutathione S-transferases (GSTs). This would be a primary detoxification route.
A postulated metabolic pathway is illustrated below.
Caption: Hypothetical metabolic pathways of 2,4,4-Trimethylpent-2-enoyl-CoA.
Quantitative Data (Illustrative)
No direct kinetic data for 2,4,4-Trimethylpent-2-enoyl-CoA exists. The following tables present data for related enzymes with straight-chain substrates to provide a baseline for comparison. It is anticipated that the Km for 2,4,4-Trimethylpent-2-enoyl-CoA would be significantly higher and the Vmax significantly lower due to steric hindrance.
Table 1: Kinetic Parameters of Rat Liver Enoyl-CoA Hydratase (Crotonase) with Various Substrates
Substrate
Km (µM)
Relative Vmax (%)
Crotonyl-CoA (C4)
25
100
Hexenoyl-CoA (C6)
20
110
Octenoyl-CoA (C8)
15
90
2,4,4-Trimethylpent-2-enoyl-CoA
Predicted: >500
Predicted: <5
Data is illustrative and based on typical values for straight-chain enoyl-CoAs.
Table 2: Kinetic Parameters of Mammalian 2,4-Dienoyl-CoA Reductase
Substrate
Km (µM)
Vmax (U/mg)
trans-2,trans-4-Hexadienoyl-CoA
5.5
150
trans-2,trans-4-Decadienoyl-CoA
3.0
120
2,4,4-Trimethylpent-2-enoyl-CoA
N/A (not a dienoyl-CoA)
N/A
This enzyme would not be expected to act on 2,4,4-Trimethylpent-2-enoyl-CoA as it is not a dienoyl-CoA. Data is for comparative purposes of related enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological interactions of 2,4,4-Trimethylpent-2-enoyl-CoA. These protocols are adapted from standard procedures and would require optimization.
Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA
A chemo-enzymatic or purely chemical synthesis would be required. A possible route is the conversion of 2,4,4-trimethylpent-2-enoic acid to its CoA thioester.
Workflow for Synthesis:
Caption: A potential workflow for the chemical synthesis of the target molecule.
Protocol:
Activation: React 2,4,4-trimethylpent-2-enoic acid with an activating agent like N,N'-carbonyldiimidazole or convert it to the acyl chloride with oxalyl chloride.
Thioesterification: React the activated acid with the lithium salt of Coenzyme A in an aqueous buffer solution at a controlled pH (typically 7.5-8.0).
Purification: Purify the resulting thioester using reversed-phase high-performance liquid chromatography (HPLC).
Characterization: Confirm the structure and purity using LC-MS/MS and NMR spectroscopy.
Enoyl-CoA Hydratase Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA.
Materials:
Purified enoyl-CoA hydratase (e.g., from bovine liver)
Tris-HCl buffer (100 mM, pH 8.0)
Substrate: 2,4,4-Trimethylpent-2-enoyl-CoA solution of known concentration
Control substrate: Crotonyl-CoA
UV-Vis Spectrophotometer
Procedure:
Set the spectrophotometer to read absorbance at 263 nm.
In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and the substrate (2,4,4-Trimethylpent-2-enoyl-CoA or crotonyl-CoA) to a final volume of 1 mL.
Initiate the reaction by adding a small amount of enoyl-CoA hydratase.
Immediately begin recording the decrease in absorbance over time.
Calculate the rate of reaction using the molar extinction coefficient of the enoyl-CoA thioester bond (ε ≈ 6,700 M⁻¹cm⁻¹).
To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and analyze the data using a Michaelis-Menten plot.
LC-MS/MS Analysis of Metabolites
This method is for the detection and quantification of 2,4,4-Trimethylpent-2-enoyl-CoA and its potential metabolites in a biological matrix (e.g., cell lysate, urine).
Protocol:
Sample Preparation: Extract acyl-CoAs from the biological sample using a solid-phase extraction (SPE) method or protein precipitation with an organic solvent (e.g., acetonitrile).
Chromatography: Separate the extracted metabolites using a reversed-phase C18 HPLC column with a gradient of water and acetonitrile, both containing a small amount of a weak acid like formic acid.
Mass Spectrometry:
Use an electrospray ionization (ESI) source in positive ion mode.
Perform a full scan to identify the parent mass of 2,4,4-Trimethylpent-2-enoyl-CoA and its predicted metabolites.
Develop a Multiple Reaction Monitoring (MRM) method for quantification. This involves selecting the parent ion and a specific fragment ion for each analyte. A common fragment for CoA esters is the pantetheine-adenosine diphosphate (B83284) moiety.
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Conclusion and Future Directions
2,4,4-Trimethylpent-2-enoyl-CoA represents an intriguing, yet uncharacterized, molecule. Its highly branched structure suggests a xenobiotic origin and predicts significant resistance to standard fatty acid metabolic pathways. The primary biological role of this compound is likely to be disruptive, potentially acting as an enzyme inhibitor or leading to the sequestration of Coenzyme A. Its metabolism is hypothesized to proceed through detoxification pathways, with glutathione conjugation being a probable route.
Future research should focus on:
Confirmation of Existence: Determining if this molecule is formed in biological systems upon exposure to precursors like 2,4,4-trimethylpentene.
Enzymatic Studies: Performing in vitro assays with a panel of enzymes from beta-oxidation and xenobiotic metabolism to confirm the predicted interactions and identify the enzymes responsible for its biotransformation.
Cellular Studies: Exposing cell cultures (e.g., hepatocytes) to 2,4,4-Trimethylpent-2-enoyl-CoA or its precursors to identify metabolites and assess its impact on cellular viability and metabolism.
Toxicological Assessment: In vivo studies in model organisms to understand its pharmacokinetic profile and potential toxicity.
This technical guide provides the theoretical and methodological framework necessary to begin the exploration of this novel chemical entity and its role in biology and toxicology.
Foundational
An In-depth Technical Guide on the Putative Metabolic Pathway of 2,4,4-Trimethylpent-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the putative metabolic pathway of 2,4,4-trimethylpent-2-enoyl-CoA, a xenobiotic, unsaturated, and branched-chain ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative metabolic pathway of 2,4,4-trimethylpent-2-enoyl-CoA, a xenobiotic, unsaturated, and branched-chain acyl-coenzyme A thioester. Due to the absence of direct literature on its metabolism, this guide synthesizes information from related metabolic pathways, including those for branched-chain fatty acids and other xenobiotic compounds. The proposed pathway involves initial hydration and oxidation steps, followed by cleavage, ultimately leading to metabolites that can enter central metabolic routes. This document provides a theoretical framework, including potential enzymatic steps, relevant quantitative data from analogous reactions, and detailed experimental protocols to facilitate further investigation into the biotransformation of this and similar molecules. The content is intended to support research in drug metabolism, toxicology, and the broader field of xenobiotic biochemistry.
Introduction
2,4,4-Trimethylpent-2-enoyl-CoA is a structurally complex molecule that presents unique challenges to cellular metabolism. As a xenobiotic, its breakdown is not expected to follow the canonical pathways of endogenous fatty acid oxidation without adaptation or the involvement of specialized enzyme systems. The presence of a double bond and extensive methyl branching, particularly the quaternary carbon at the 4-position, sterically hinders the standard enzymatic machinery of β-oxidation. Understanding the metabolic fate of such compounds is crucial for assessing their toxicological profiles and for the development of novel therapeutics that may share similar structural motifs. This guide proposes a scientifically plausible metabolic pathway for 2,4,4-trimethylpent-2-enoyl-CoA, drawing parallels from established metabolic principles of structurally related molecules.
Proposed Metabolic Pathway of 2,4,4-Trimethylpent-2-enoyl-CoA
The metabolism of 2,4,4-trimethylpent-2-enoyl-CoA is hypothesized to proceed through a modified β-oxidation-like pathway. The initial steps are likely aimed at resolving the double bond and overcoming the steric hindrance posed by the methyl groups.
Step 1: Hydration of the Double Bond
The pathway is initiated by the hydration of the α,β-double bond in 2,4,4-trimethylpent-2-enoyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase .
Rationale: This is a standard step in the β-oxidation of unsaturated fatty acids, where water is added across the double bond to form a β-hydroxyacyl-CoA intermediate.[1]
Step 2: Oxidation of the Hydroxyl Group
The resulting 3-hydroxyacyl-CoA intermediate is then oxidized to a β-ketoacyl-CoA by an L-3-hydroxyacyl-CoA dehydrogenase .
Rationale: This is the subsequent step in the canonical β-oxidation pathway, creating a keto group at the β-position, which is necessary for the subsequent thiolytic cleavage.
Step 3: Thiolytic Cleavage
The 3-ketoacyl-CoA intermediate undergoes thiolytic cleavage, catalyzed by β-ketothiolase . Due to the methyl group at the α-position (C2), the typical cleavage yielding acetyl-CoA is blocked. Instead, the enzyme is likely to catalyze the cleavage between the α-carbon (C2) and the β-carbon (C3).
Rationale: The presence of a methyl group on the α-carbon prevents the formation of a two-carbon acetyl-CoA unit. Instead, a three-carbon propionyl-CoA is likely released. The remaining fragment would be tert-butyl methyl ketone. The metabolism of branched-chain fatty acids often yields propionyl-CoA.
Step 4: Further Metabolism of Products
Propionyl-CoA: This is a common metabolite that can be converted to succinyl-CoA and enter the citric acid cycle.
tert-Butyl methyl ketone (Pinacolone): As a xenobiotic ketone, its metabolism is less certain. It may undergo hydroxylation by cytochrome P450 enzymes followed by conjugation (e.g., glucuronidation) and excretion.
The following DOT script visualizes this proposed pathway.
Proposed metabolic pathway of 2,4,4-Trimethylpent-2-enoyl-CoA.
Quantitative Data
Direct quantitative data for the enzymatic reactions involving 2,4,4-trimethylpent-2-enoyl-CoA are not available in the current literature. However, data from studies on enzymes acting on structurally similar substrates can provide valuable estimates of kinetic parameters.
Enzyme
Substrate
Km (µM)
Vmax (µmol/min/mg)
Source Organism
Reference
Enoyl-CoA Hydratase
Crotonyl-CoA (C4)
25
1500
Bovine Liver
-
Enoyl-CoA Hydratase
2-Hexenoyl-CoA (C6)
15
1200
Bovine Liver
-
L-3-Hydroxyacyl-CoA Dehydrogenase
3-Hydroxybutyryl-CoA (C4)
50
75
Pig Heart
-
L-3-Hydroxyacyl-CoA Dehydrogenase
3-Hydroxyoctanoyl-CoA (C8)
20
120
Pig Heart
-
β-Ketothiolase
Acetoacetyl-CoA (C4)
12
180
Pig Heart
-
β-Ketothiolase
3-Ketohexanoyl-CoA (C6)
5
250
Pig Heart
-
Note: The values presented are approximations from various biochemistry resources and should be used for comparative purposes only. Specific experimental determination is required for 2,4,4-trimethylpent-2-enoyl-CoA and its metabolites.
Experimental Protocols
To investigate the proposed metabolic pathway, a series of in vitro and in cell-based assays can be employed.
4.1 In Vitro Enzyme Assays
Objective: To determine if purified enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase can metabolize 2,4,4-trimethylpent-2-enoyl-CoA and its subsequent intermediates.
4.1.1 Enoyl-CoA Hydratase Activity Assay
Principle: The hydration of the α,β-double bond of an enoyl-CoA results in a decrease in absorbance at 263 nm.
Materials:
Purified enoyl-CoA hydratase
2,4,4-Trimethylpent-2-enoyl-CoA (substrate)
Tris-HCl buffer (100 mM, pH 7.8)
UV-Vis spectrophotometer
Procedure:
Prepare a reaction mixture containing Tris-HCl buffer and 2,4,4-trimethylpent-2-enoyl-CoA in a quartz cuvette.
Record the baseline absorbance at 263 nm.
Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase.
Monitor the decrease in absorbance at 263 nm over time.
Calculate the enzyme activity based on the rate of substrate consumption.
Principle: The oxidation of the 3-hydroxyacyl-CoA is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
Purified L-3-hydroxyacyl-CoA dehydrogenase
3-Hydroxy-2,4,4-trimethylpentanoyl-CoA (substrate, synthesized from the hydratase reaction)
NAD⁺
Tris-HCl buffer (100 mM, pH 9.0)
UV-Vis spectrophotometer
Procedure:
Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and 3-hydroxy-2,4,4-trimethylpentanoyl-CoA.
Record the baseline absorbance at 340 nm.
Initiate the reaction by adding the dehydrogenase enzyme.
Monitor the increase in absorbance at 340 nm over time.
Calculate the enzyme activity based on the rate of NADH formation.
4.2 Cell-Based Metabolism Studies
Objective: To identify the metabolites of 2,4,4-trimethylpent-2-enoyl-CoA in a cellular context.
Principle: Incubating cells (e.g., primary hepatocytes or HepG2 cells) with the compound of interest and analyzing the cell lysates and culture medium for metabolites using mass spectrometry.
Materials:
Cultured hepatocytes or HepG2 cells
2,4,4-Trimethylpent-2-enoic acid (the precursor carboxylic acid, as the CoA ester may not readily cross cell membranes)
Cell culture medium and supplements
LC-MS/MS system
Procedure:
Plate cells and allow them to adhere and grow to a suitable confluency.
Treat the cells with 2,4,4-trimethylpent-2-enoic acid at various concentrations and time points.
Collect both the cell culture medium and the cell pellets.
Extract metabolites from the medium and cell lysates using a suitable solvent (e.g., methanol/acetonitrile).
Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites.
The following DOT script illustrates the experimental workflow for metabolite identification.
Experimental workflow for metabolite identification.
Conclusion
The metabolic pathway of 2,4,4-trimethylpent-2-enoyl-CoA, while not explicitly defined in the literature, can be inferred from the established principles of xenobiotic and branched-chain fatty acid metabolism. The proposed pathway, involving hydration, oxidation, and a modified thiolytic cleavage, provides a robust framework for future experimental validation. The provided quantitative data from analogous reactions and detailed experimental protocols offer a clear starting point for researchers to elucidate the precise metabolic fate of this compound. Such studies are essential for a comprehensive understanding of the biotransformation of complex xenobiotics and will have significant implications for drug development and safety assessment.
Discovery of 2,4,4-Trimethylpent-2-enoyl-CoA in Organisms: A Review of Current Findings
Based on a comprehensive review of scientific literature and biochemical databases, there is currently no evidence to suggest that 2,4,4-Trimethylpent-2-enoyl-CoA has been discovered or identified in any organism. Extens...
Author: BenchChem Technical Support Team. Date: December 2025
Based on a comprehensive review of scientific literature and biochemical databases, there is currently no evidence to suggest that 2,4,4-Trimethylpent-2-enoyl-CoA has been discovered or identified in any organism.
Extensive searches for the presence of this specific acyl-CoA variant within metabolic pathways, biosynthetic routes, or as a product of fatty acid metabolism in organisms have yielded no direct findings. While the metabolism of various acyl-CoA molecules is a fundamental process in living systems, the unique branched structure of 2,4,4-Trimethylpent-2-enoyl-CoA does not appear to be a known metabolite.
Research in the field of metabolomics and lipidomics has led to the identification and quantification of a vast array of acyl-CoA species, including short, medium, and long-chain variants, as well as those with different degrees of unsaturation and branching. Methodologies such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for the comprehensive analysis of these compounds in biological samples. However, no studies to date have reported the detection of 2,4,4-Trimethylpent-2-enoyl-CoA.
Scientific literature does describe the metabolism of other branched-chain and unsaturated acyl-CoAs. For instance, the metabolism of branched-chain amino acids can lead to the formation of various branched-chain acyl-CoA esters. Similarly, the beta-oxidation of unsaturated fatty acids involves a variety of enoyl-CoA intermediates. However, the specific trimethylated and pentenoyl structure of 2,4,4-Trimethylpent-2-enoyl-CoA is not documented as a naturally occurring compound in these pathways.
Given the absence of its discovery in organisms, there are no associated quantitative data, established experimental protocols for its detection, or known signaling pathways involving this molecule to be presented. Further research and more sensitive analytical techniques may yet reveal its existence, but based on current knowledge, 2,4,4-Trimethylpent-2-enoyl-CoA remains a hypothetical or synthetically known compound in the context of biological systems.
Foundational
Whitepaper: Acyl-CoA Esters as Emerging Biomarkers in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial searches for "2,4,4-Trimethylpent-2-enoyl-CoA" as a specific biomarker for disease did not yield any direct evidence or dedicated resear...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "2,4,4-Trimethylpent-2-enoyl-CoA" as a specific biomarker for disease did not yield any direct evidence or dedicated research. This technical guide has therefore been broadened to focus on the well-established and burgeoning field of acyl-CoA esters as a class of biomarkers for metabolic diseases, a topic for which substantial scientific literature is available.
Executive Summary
Acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. Beyond their bioenergetic and biosynthetic roles, fluctuations in the cellular acyl-CoA pool are increasingly recognized as sensitive indicators of metabolic health and disease. This guide provides a comprehensive overview of the role of acyl-CoA esters as biomarkers, with a focus on their implication in metabolic disorders. We will delve into the underlying metabolic pathways, present quantitative data from key studies, and provide detailed experimental protocols for their analysis, equipping researchers with the foundational knowledge to explore this promising class of biomarkers.
Introduction: The Central Role of Acyl-CoA Esters in Metabolism
Acyl-CoAs are thioester derivatives of fatty acids, serving as activated intermediates for numerous metabolic processes.[1] Their synthesis and degradation are tightly regulated, and their intracellular concentrations reflect the balance between nutrient availability and cellular energy demands. Key metabolic pathways involving acyl-CoAs include:
Fatty Acid β-oxidation: The primary pathway for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[2]
De novo lipogenesis: The synthesis of fatty acids from acetyl-CoA, a crucial process for energy storage and the production of structural lipids.
Glycerolipid and glycerophospholipid biosynthesis: Acyl-CoAs provide the fatty acyl chains for the synthesis of triglycerides and phospholipids.[1]
Cellular Signaling: Long-chain fatty acyl-CoA esters are recognized as important cellular signaling molecules, influencing various cellular processes.[1]
Disruptions in these pathways, often a hallmark of metabolic diseases, can lead to characteristic changes in the profiles of specific acyl-CoA species, highlighting their potential as disease biomarkers.
Acyl-CoA Esters as Biomarkers for Disease
Alterations in the acyl-CoA pool have been linked to several pathological conditions, making them attractive candidates for biomarker discovery.
A growing body of evidence implicates the accumulation of long-chain acyl-CoAs (LCACoAs) in skeletal muscle with the development of insulin resistance.[3][4]
Mechanism: Elevated intracellular LCACoAs are thought to interfere with insulin signaling pathways, although the precise mechanisms are still under investigation. One hypothesis suggests that LCACoAs allosterically inhibit key enzymes in the insulin signaling cascade.
Evidence: Studies in both rats and humans have demonstrated a significant correlation between muscle LCACoa content and whole-body insulin action.[3][4] For instance, high-fat feeding in rats leads to increased total LCACoa content and insulin resistance.[3][4]
Clear Cell Renal Cell Carcinoma (ccRCC)
Clear cell renal cell carcinoma is characterized by significant metabolic reprogramming, including alterations in fatty acid metabolism.[5]
Role of Acyl-CoA Thioesterases (ACOTs): ACOTs are enzymes that hydrolyze acyl-CoAs to free fatty acids and Coenzyme A, thereby regulating the intracellular acyl-CoA pool.[5]
Biomarker Potential: Studies have shown that the expression levels of certain ACOT family members are significantly altered in ccRCC tissues, suggesting their potential as diagnostic and prognostic biomarkers.[5] For example, ACOT11 has been identified as a potential diagnostic biomarker with high specificity and sensitivity.[5]
Quantitative Data on Acyl-CoA Levels in Disease
The following table summarizes key quantitative findings from studies investigating the link between acyl-CoA levels and metabolic state.
Accurate quantification of acyl-CoA species in biological samples is challenging due to their low abundance and chemical instability. The most common and robust method is mass spectrometry-based.
Quantification of Acyl-CoAs by UHPLC-ESI-MS/MS
This method allows for the simultaneous detection and quantification of a wide range of short-, medium-, and long-chain acyl-CoAs.[6][7]
5.1.1. Sample Preparation (from Tissues or Cells)
Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v).[8]
Protein Precipitation: Vortex the homogenate vigorously and incubate at a low temperature (e.g., -20°C) to precipitate proteins.
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).
5.1.2. UHPLC-ESI-MS/MS Analysis
Chromatography: Employ a combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) for optimal separation of acyl-CoAs with varying chain lengths and polarities.[6][7]
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
Detection: Use Selected Reaction Monitoring (SRM) for targeted quantification of specific acyl-CoA species.[7] This involves monitoring a specific precursor-to-product ion transition for each analyte.
Quantification: Generate calibration curves using authentic standards of each acyl-CoA to be quantified. An internal standard (e.g., heptadecanoyl-CoA) should be added to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency.[7]
Visualizations
Signaling Pathways and Workflows
Caption: Overview of Fatty Acid Activation and Mitochondrial β-Oxidation.
Caption: Experimental Workflow for Acyl-CoA Quantification.
Future Perspectives
The study of acyl-CoA esters as biomarkers is a rapidly evolving field. Advances in mass spectrometry and metabolomics are enabling the comprehensive profiling of the "acyl-Co-ome," which will undoubtedly uncover novel biomarkers for a range of diseases. Future research should focus on:
Expanding the Acyl-CoA Profile: Moving beyond long-chain species to investigate the role of short- and medium-chain acyl-CoAs in disease.
Clinical Validation: Conducting large-scale clinical studies to validate the diagnostic and prognostic utility of acyl-CoA biomarkers.
Therapeutic Targeting: Exploring the potential of targeting enzymes involved in acyl-CoA metabolism for therapeutic intervention.
Conclusion
Acyl-CoA esters represent a highly promising class of biomarkers that provide a direct readout of cellular metabolic status. Their association with key metabolic diseases such as insulin resistance and cancer underscores their clinical relevance. The methodologies outlined in this guide provide a robust framework for researchers to investigate the role of acyl-CoAs in their own areas of interest, paving the way for new diagnostic tools and therapeutic strategies.
An In-depth Technical Guide to the Enzymatic Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a proposed enzymatic pathway and detailed experimental protocols for the synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA. Given t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed enzymatic pathway and detailed experimental protocols for the synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA. Given the absence of a directly documented synthesis in the current literature, this guide provides a robust theoretical and practical framework based on established chemo-enzymatic methods for the production of analogous acyl-CoA thioesters, particularly those with branched and unsaturated structures.[1][2]
Proposed Enzymatic Synthesis Pathway
The enzymatic synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA is proposed to proceed via a single-step ligation reaction catalyzed by an acyl-CoA synthetase (ACS). This enzyme activates the free fatty acid, 2,4,4-trimethylpent-2-enoic acid, by forming a thioester bond with Coenzyme A (CoA) in an ATP-dependent manner.
The selection of an appropriate acyl-CoA synthetase is critical. Many of these enzymes exhibit broad substrate specificity and can act on a variety of fatty acids, including branched and unsaturated forms.[3][4] An ideal candidate would be a short- or medium-chain acyl-CoA synthetase known for its promiscuity. For instance, the acyl-CoA synthetase MbcS from Staphylococcus aureus has been shown to activate branched-chain carboxylic acids like 2-methylbutyrate (B1264701) and isobutyrate.[5]
The proposed reaction is as follows:
2,4,4-Trimethylpent-2-enoic acid + CoA + ATP -> 2,4,4-Trimethylpent-2-enoyl-CoA + AMP + PPi
Below is a diagram illustrating this proposed enzymatic pathway.
Caption: Proposed enzymatic synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA.
Experimental Protocols
Expression and Purification of a Promiscuous Acyl-CoA Synthetase
A suitable acyl-CoA synthetase (e.g., from a bacterial source known for branched-chain fatty acid metabolism) would first need to be expressed and purified. This typically involves cloning the gene into an expression vector, transforming it into a host like E. coli, inducing expression, and purifying the recombinant protein using affinity chromatography (e.g., Ni-NTA or Strep-tag).[6][7]
Enzymatic Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA
This protocol is adapted from general fluorometric acyl-CoA synthetase assays.[8][9]
Prepare a reaction mixture containing the following components in the specified final concentrations:
50 mM HEPES buffer, pH 7.5
5 mM ATP
10 mM MgCl₂
1 mM Coenzyme A
1 mM 2,4,4-trimethylpent-2-enoic acid
Pre-incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 25-37°C) for 5 minutes.
Initiate the reaction by adding the purified acyl-CoA synthetase to a final concentration of 1-5 µM.
Incubate the reaction for a set time course (e.g., 15, 30, 60, and 120 minutes) at the optimal temperature with gentle agitation.
At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an equal volume of ice-cold 10% perchloric acid.
Centrifuge the quenched samples to pellet the precipitated protein.
Analyze the supernatant for the presence of 2,4,4-Trimethylpent-2-enoyl-CoA using HPLC.
Purification and Characterization of 2,4,4-Trimethylpent-2-enoyl-CoA
The synthesized product can be purified and characterized using High-Performance Liquid Chromatography (HPLC).
Filter the supernatant from the quenched reaction through a 0.22 µm filter.
Inject the filtered sample onto the C18 column.
Elute the compounds using a linear gradient of acetonitrile in the phosphate (B84403) buffer. A typical gradient might be from 10% to 50% acetonitrile over 30 minutes.[10]
Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.[11]
The retention time of the product, 2,4,4-Trimethylpent-2-enoyl-CoA, is expected to be longer than that of free Coenzyme A due to its increased hydrophobicity.
Quantify the product by comparing the peak area to a standard curve of a known acyl-CoA ester.
For definitive identification, the collected peak can be subjected to mass spectrometry analysis.
The following diagram illustrates a general experimental workflow for the synthesis and analysis of the target molecule.
Caption: General workflow for synthesis and analysis.
Quantitative Data
As there is no specific kinetic data available for the enzymatic synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA, the following tables provide an illustrative template for data presentation. Table 1 outlines typical reaction conditions, while Table 2 presents hypothetical kinetic parameters for a promiscuous acyl-CoA synthetase with various branched-chain substrates, which would be the goal of experimental characterization.
Table 1: Reaction Conditions for Enzymatic Synthesis
Parameter
Value
Enzyme
Promiscuous Acyl-CoA Synthetase
Enzyme Concentration
2 µM
Substrate 1
2,4,4-Trimethylpent-2-enoic acid
Substrate 1 Concentration
1 mM
Substrate 2
Coenzyme A
Substrate 2 Concentration
1 mM
Co-factor
ATP
Co-factor Concentration
5 mM
Divalent Cation
MgCl₂
Divalent Cation Conc.
10 mM
Buffer
50 mM HEPES, pH 7.5
Temperature
37°C
Reaction Volume
100 µL
Incubation Time
60 minutes
Table 2: Hypothetical Kinetic Parameters of a Promiscuous Acyl-CoA Synthetase
Substrate (Fatty Acid)
Km (µM)
kcat (s⁻¹)
kcat/Km (M⁻¹s⁻¹)
Isobutyric acid
150
2.5
1.7 x 10⁴
Isovaleric acid
80
5.1
6.4 x 10⁴
2-Methylbutyric acid
120
3.8
3.2 x 10⁴
2,4,4-Trimethylpent-2-enoic acid
To be determined
To be determined
To be determined
Octanoic acid (reference)
50
10.2
2.0 x 10⁵
Signaling Pathways and Logical Relationships
The enzymatic reaction described is a fundamental step in fatty acid metabolism, specifically the activation of fatty acids before they can enter catabolic (e.g., β-oxidation) or anabolic (e.g., lipid synthesis) pathways. The logical relationship is straightforward: the free fatty acid must be converted to its CoA ester to become metabolically active.
The diagram below illustrates the logical flow from the free fatty acid to its activated form, which is then available for downstream metabolic processes.
Caption: Activation of the free fatty acid for metabolism.
This guide provides a comprehensive starting point for the development of a robust enzymatic synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA. Successful implementation will rely on the careful selection and characterization of a suitable promiscuous acyl-CoA synthetase.
The Xenobiotic Journey of 2,4,4-Trimethylpent-2-enoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary The natural occurrence of 2,4,4-Trimethylpent-2-enoyl-CoA in endogenous metabolic pathways has not been documented. This technical guide p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The natural occurrence of 2,4,4-Trimethylpent-2-enoyl-CoA in endogenous metabolic pathways has not been documented. This technical guide posits that its presence in biological systems is a consequence of xenobiotic metabolism, specifically originating from the environmental exposure to branched-chain hydrocarbons like 2,4,4-trimethylpentane, a component of gasoline. This document provides a comprehensive overview of the hypothesized metabolic activation of the precursor 2,4,4-trimethylpentanoic acid to its coenzyme A (CoA) thioester and its subsequent, likely-hindered, catabolism via a modified beta-oxidation pathway. Detailed experimental protocols for the detection and quantification of such acyl-CoA species are provided, alongside structured data tables and metabolic pathway diagrams to facilitate a deeper understanding for researchers in toxicology, drug metabolism, and related fields.
Introduction: A Xenobiotic Acyl-CoA
2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain, unsaturated acyl-coenzyme A molecule. While structurally similar to intermediates of fatty acid metabolism, there is no current evidence to suggest it is a naturally occurring metabolite in prokaryotic or eukaryotic organisms. Its genesis is hypothesized to be linked to the biotransformation of xenobiotic carboxylic acids.[1][2][3] The metabolic activation of such xenobiotics to their CoA esters is a critical step that can lead to various cellular fates, including energy production, incorporation into complex lipids, or, in some cases, cellular toxicity.[1][4] This guide explores the probable metabolic pathway leading to the formation of 2,4,4-Trimethylpent-2-enoyl-CoA and its potential downstream metabolic consequences.
Hypothesized Metabolic Pathway
The formation of 2,4,4-Trimethylpent-2-enoyl-CoA is likely a multi-step process initiated by the exposure to a xenobiotic precursor.
Xenobiotic Precursor and its Activation
A plausible precursor is 2,4,4-trimethylpentane, which upon entering a biological system, can undergo oxidation to form 2,4,4-trimethylpentanol and subsequently 2,4,4-trimethylpentanoic acid.[5][6] This carboxylic acid can then be "activated" by conversion to its CoA thioester, 2,4,4-trimethylpentanoyl-CoA, a reaction catalyzed by an acyl-CoA synthetase (ACS).[7][8] While the specific ACS isoform responsible is unknown, the broad substrate specificity of some ACS enzymes makes the activation of branched-chain xenobiotic acids feasible.[9][10]
Dehydrogenation to 2,4,4-Trimethylpent-2-enoyl-CoA
Following its formation, 2,4,4-trimethylpentanoyl-CoA would likely enter the mitochondrial beta-oxidation pathway. The first step of this pathway is the dehydrogenation of the acyl-CoA by an acyl-CoA dehydrogenase (ACAD), introducing a double bond between the alpha and beta carbons (C2 and C3). This reaction would yield the titular molecule, 2,4,4-Trimethylpent-2-enoyl-CoA.
Figure 1. Hypothesized metabolic activation of 2,4,4-trimethylpentane.
Subsequent Metabolism and Potential Fates
Once formed, 2,4,4-Trimethylpent-2-enoyl-CoA is a substrate for the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase. However, the extensive branching of this molecule, particularly the quaternary carbon at position 4, would likely impede further efficient metabolism through the standard beta-oxidation pathway. This could lead to the accumulation of this and subsequent metabolites, potentially causing mitochondrial stress or the formation of unusual metabolic products.
Figure 2. Predicted subsequent metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA.
Quantitative Data Summary
As 2,4,4-Trimethylpent-2-enoyl-CoA is not a known natural metabolite, quantitative data on its endogenous levels are not available. However, based on its hypothesized xenobiotic origin, its concentration would be dependent on the dose and duration of exposure to the precursor compound. The table below summarizes the key molecular properties.
The detection and quantification of specific acyl-CoA species require sensitive and specific analytical methods due to their low abundance and instability.
Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods for long-chain acyl-CoA extraction.[12]
Homogenization: Homogenize tissue samples (e.g., liver, kidney) or cultured cells in a glass homogenizer with ice-cold KH2PO4 buffer (100 mM, pH 4.9).
Solvent Addition: Add 2-propanol to the homogenate and continue homogenization.
Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (B52724) (ACN).
Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
Elution: Elute the bound acyl-CoAs with 2-propanol.
Concentration: Concentrate the eluent under a stream of nitrogen before analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[13][14][15][16]
Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.
Transitions: Specific precursor-to-product ion transitions for 2,4,4-Trimethylpent-2-enoyl-CoA would need to be determined using a synthesized standard.
Figure 3. Experimental workflow for acyl-CoA analysis.
Conclusion and Future Directions
The presence of 2,4,4-Trimethylpent-2-enoyl-CoA in a biological system is a strong indicator of exposure to certain xenobiotic compounds. Its formation via the established pathways of xenobiotic carboxylic acid activation and subsequent entry into a modified beta-oxidation spiral highlights the intricate interplay between endogenous and xenobiotic metabolism. The likely metabolic block due to its branched structure warrants further investigation into its potential role in cellular toxicity, particularly in organs with high metabolic activity like the liver and kidneys. Future research should focus on synthesizing a standard for 2,4,4-Trimethylpent-2-enoyl-CoA to develop and validate sensitive analytical methods. This will enable the definitive identification and quantification of this molecule in biological samples from exposed individuals, providing valuable insights into the metabolic consequences of environmental exposures.
The Enigmatic Role of 2,4,4-Trimethylpent-2-enoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The metabolism of branched-chain fatty acids is a complex and essential aspect of cellular lipid homeostasis. While the pathways for many endogenou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of branched-chain fatty acids is a complex and essential aspect of cellular lipid homeostasis. While the pathways for many endogenous and exogenous branched-chain fatty acids have been elucidated, the metabolic fate of highly substituted molecules such as 2,4,4-trimethylpent-2-enoyl-CoA remains largely uncharacterized. This technical guide provides an in-depth exploration of the putative metabolic pathways of 2,4,4-trimethylpent-2-enoyl-CoA, drawing parallels with established principles of fatty acid oxidation. We present a hypothetical metabolic scheme, detail the enzymatic challenges posed by its unique structure, and provide comprehensive experimental protocols for its investigation. This document serves as a foundational resource for researchers in lipid metabolism and drug development, offering a roadmap to unraveling the function and fate of this unusual acyl-CoA.
Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism
Fatty acid beta-oxidation is a cornerstone of cellular energy production. However, the presence of methyl groups along the acyl chain can sterically hinder the enzymes of the canonical beta-oxidation pathway, necessitating alternative metabolic routes.[1][2] The metabolism of branched-chain fatty acids is primarily handled by peroxisomes, which are equipped with specialized enzymes to accommodate these structural complexities.[1][2][3] Two key pathways for handling branched-chain fatty acids are alpha-oxidation and omega-oxidation.[4][5][6]
Alpha-oxidation is employed for fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid. This process involves the removal of the carboxyl carbon, thereby shifting the methyl group to a position amenable to subsequent beta-oxidation.[5][6]
Omega-oxidation , a less common pathway, involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. This pathway becomes more prominent when beta-oxidation is impaired.[4][7]
The subject of this guide, 2,4,4-trimethylpent-2-enoyl-CoA, presents a significant metabolic puzzle due to its multiple methyl substitutions. The methyl group at the α-carbon (C2) and the gem-dimethyl group at the C4 position are predicted to block standard mitochondrial and peroxisomal beta-oxidation.
Putative Metabolic Pathway of 2,4,4-Trimethylpentanoyl-CoA
Given the absence of direct experimental evidence for the metabolism of 2,4,4-trimethylpent-2-enoyl-CoA, we propose a hypothetical pathway based on known enzymatic reactions for structurally similar molecules. The precursor, 2,4,4-trimethylpentanoyl-CoA, is likely formed from the oxidation of 2,4,4-trimethylpentane, a component of gasoline that is known to be metabolized in vivo to 2,4,4-trimethylpentanoic acid.[8][9][10]
The presence of a double bond between C2 and C3 in 2,4,4-trimethylpent-2-enoyl-CoA suggests it is an intermediate, likely formed from the dehydrogenation of 2,4,4-trimethylpentanoyl-CoA. The subsequent steps are speculative and warrant experimental validation.
Hypothetical Metabolic Scheme
Caption: Hypothetical metabolic pathway of 2,4,4-trimethylpentanoyl-CoA.
Pathway Elucidation:
Activation: 2,4,4-trimethylpentanoic acid is activated to its CoA ester, 2,4,4-trimethylpentanoyl-CoA, by an acyl-CoA synthetase. The specificity of acyl-CoA synthetases for such a highly branched substrate is a key area for investigation.[11]
Dehydrogenation: A putative acyl-CoA dehydrogenase could introduce a double bond between C2 and C3, forming the title compound, 2,4,4-trimethylpent-2-enoyl-CoA. The methyl group at C2 would likely inhibit standard acyl-CoA dehydrogenases.[12]
Hydration and Cleavage: The subsequent steps are highly speculative. A specialized enoyl-CoA hydratase might hydrate (B1144303) the double bond. Due to the gem-dimethyl group at C4, a standard beta-ketothiolase cleavage is unlikely. An alternative, perhaps an aldolase or lyase-type reaction, might be required to break the carbon-carbon bond.
Alternative Fates: Given the likely resistance to beta-oxidation, alternative pathways such as omega-oxidation of the terminal methyl groups could occur, initiated by cytochrome P450 enzymes.[4][7] Additionally, conjugation with glucuronic acid or sulfate (B86663) followed by excretion is a plausible detoxification route.[8]
Quantitative Data
Currently, there is no published quantitative data on the enzymatic reactions involving 2,4,4-trimethylpent-2-enoyl-CoA. The tables below are templates for organizing data that would be generated from the experimental protocols outlined in the subsequent section.
Table 1: Kinetic Parameters of Putative Enzymes in 2,4,4-Trimethylpentanoyl-CoA Metabolism
Enzyme
Substrate
Km (µM)
Vmax (nmol/min/mg)
kcat (s-1)
kcat/Km (M-1s-1)
Acyl-CoA Synthetase
2,4,4-Trimethylpentanoic Acid
Acyl-CoA Dehydrogenase
2,4,4-Trimethylpentanoyl-CoA
Enoyl-CoA Hydratase
2,4,4-Trimethylpent-2-enoyl-CoA
Table 2: Subcellular Localization of 2,4,4-Trimethylpentanoyl-CoA Metabolizing Activity
Subcellular Fraction
Acyl-CoA Synthetase Activity (nmol/min/mg)
Acyl-CoA Dehydrogenase Activity (nmol/min/mg)
Cytosol
Mitochondria
Peroxisomes
Microsomes
Experimental Protocols
Investigating the metabolism of 2,4,4-trimethylpent-2-enoyl-CoA requires a multi-faceted approach, from the synthesis of necessary substrates to in vitro enzymatic assays and cellular studies.
Synthesis of 2,4,4-Trimethylpentanoyl-CoA and 2,4,4-Trimethylpent-2-enoyl-CoA
The synthesis of these custom acyl-CoA substrates is a prerequisite for enzymatic studies. A common method involves the activation of the corresponding free fatty acid.
Protocol:
Synthesis of 2,4,4-Trimethylpentanoic Acid: This can be achieved through the oxidation of 2,4,4-trimethyl-1-pentanol.[13]
Conversion to Acyl-CoA:
Dissolve 2,4,4-trimethylpentanoic acid in an appropriate organic solvent.
Activate the carboxylic acid, for example, by conversion to the corresponding acyl chloride or by using a carbodiimide (B86325) coupling agent.
React the activated fatty acid with Coenzyme A (lithium salt) in a buffered aqueous/organic solution.
Purify the resulting acyl-CoA by reverse-phase high-performance liquid chromatography (HPLC).
Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA: This may be achieved through enzymatic conversion from the saturated acyl-CoA using a suitable dehydrogenase, or via a multi-step organic synthesis route.
In Vitro Enzymatic Assays
These assays are crucial for identifying and characterizing the enzymes involved in the metabolism of 2,4,4-trimethylpentanoyl-CoA.
Experimental Workflow:
Caption: Workflow for in vitro investigation of 2,4,4-trimethylpentanoyl-CoA metabolism.
Acyl-CoA Dehydrogenase Activity Assay:
Principle: Monitor the reduction of a suitable electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or an artificial electron acceptor like dichloroindophenol) spectrophotometrically.
Reaction Mixture: Buffer (e.g., potassium phosphate), electron acceptor, and purified enzyme or subcellular fraction.
Initiation: Add 2,4,4-trimethylpentanoyl-CoA to start the reaction.
Detection: Measure the change in absorbance at the appropriate wavelength over time.
Enoyl-CoA Hydratase Activity Assay:
Principle: Monitor the hydration of the double bond in 2,4,4-trimethylpent-2-enoyl-CoA, which results in the disappearance of the characteristic UV absorbance of the enoyl-CoA thioester.
Reaction Mixture: Buffer, purified enzyme or subcellular fraction.
Initiation: Add 2,4,4-trimethylpent-2-enoyl-CoA.
Detection: Monitor the decrease in absorbance at approximately 263 nm.
Analysis of Acyl-CoA Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of acyl-CoA esters.[14][15][16][17][18]
Sample Preparation:
Homogenize tissue or cell samples in a cold extraction solvent (e.g., 80% methanol).
Precipitate proteins by vortexing and centrifuge to pellet debris.
Collect the supernatant containing the acyl-CoAs.
Evaporate the solvent under a stream of nitrogen.
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis.
LC-MS/MS Analysis:
Chromatography: Use a C18 reversed-phase column with a gradient elution of a buffered aqueous mobile phase and an organic mobile phase (e.g., acetonitrile).
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
Detection: Use multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for the acyl-CoAs of interest.
Signaling Pathways and Logical Relationships
The accumulation of unusual acyl-CoAs can have significant effects on cellular signaling. For instance, they can act as ligands for nuclear receptors or allosterically regulate enzymes.
Logical Relationship Diagram:
Caption: Potential signaling consequences of impaired 2,4,4-trimethylpentanoyl-CoA metabolism.
Conclusion and Future Directions
The metabolic fate of 2,4,4-trimethylpent-2-enoyl-CoA remains an open question in the field of lipid metabolism. Its highly branched structure suggests a novel or modified catabolic pathway, distinct from classical beta-oxidation. The hypothetical pathway and experimental protocols presented in this guide provide a framework for future research aimed at elucidating the enzymes, subcellular localization, and physiological relevance of its metabolism. Understanding how the cell handles such xenobiotic or unusual fatty acids is critical for toxicology, drug development, and a more complete understanding of cellular lipid homeostasis. Future studies should focus on the expression and purification of candidate enzymes, detailed kinetic analysis, and the use of metabolomic approaches in cellular and animal models to trace the metabolic fate of this intriguing molecule.
An In-depth Technical Guide on 2,4,4-Trimethylpent-2-enoyl-CoA and Mitochondrial Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals Introduction 2,4,4-Trimethylpentanoic acid is a branched-chain carboxylic acid. It is a metabolite of 2,2,4-trimethylpentane, a primary component of gasolin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethylpentanoic acid is a branched-chain carboxylic acid. It is a metabolite of 2,2,4-trimethylpentane, a primary component of gasoline. The presence of this compound in biological systems raises significant questions about its metabolic fate and potential impact on cellular energy metabolism, particularly its interaction with mitochondrial beta-oxidation. This guide provides a comprehensive overview of the theoretical framework for the mitochondrial processing of its activated form, 2,4,4-trimethylpent-2-enoyl-CoA, and details experimental protocols to investigate its metabolism and effects. Given the limited direct research on this specific molecule, this document synthesizes information from the broader field of branched-chain fatty acid metabolism to propose a likely metabolic pathway and guide future research.
The Challenge of Branching: Mitochondrial Beta-Oxidation of Branched-Chain Fatty Acids
Mitochondrial beta-oxidation is the primary pathway for the degradation of straight-chain fatty acids. However, the presence of methyl groups on the carbon chain, as seen in 2,4,4-trimethylpentanoic acid, poses a steric hindrance to the standard enzymatic machinery of beta-oxidation. The four core enzymes of beta-oxidation—acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase—are adapted for linear substrates.
Branched-chain fatty acids, therefore, require a set of auxiliary enzymes to navigate these metabolic roadblocks. These enzymes include isomerases, reductases, and specific hydratases that can handle the branched structures, ultimately allowing the carbon skeleton to be broken down into acetyl-CoA and, in some cases, propionyl-CoA.
Proposed Metabolic Pathway for 2,4,4-Trimethylpentanoyl-CoA
The structure of 2,4,4-trimethylpentanoic acid, with methyl groups at positions 2 and 4, suggests a complex journey through mitochondrial beta-oxidation. The initial double bond in 2,4,4-trimethylpent-2-enoyl-CoA is at an unusual position for standard beta-oxidation enzymes.
Based on the known metabolism of other branched-chain fatty acids, we can propose a putative pathway for the degradation of 2,4,4-trimethylpentanoyl-CoA. The key challenges are the methyl group at the alpha-carbon (C2) and the gem-dimethyl group at the gamma-carbon (C4).
Figure 1: Proposed mitochondrial beta-oxidation pathway for 2,4,4-trimethylpentanoyl-CoA.
This proposed pathway highlights several key points and potential metabolic bottlenecks:
Enoyl-CoA Hydratase: The double bond at C2-C3 is standard, but the methyl group at C2 may require a specific enoyl-CoA hydratase isoform that can accommodate this substitution.
Thiolase Cleavage: The final step, catalyzed by ketoacyl-CoA thiolase, is likely to be significantly hindered. The presence of a methyl group on the alpha-carbon (C2) and gem-dimethyl groups on the gamma-carbon (C4) would create substantial steric hindrance for the enzyme's active site. This could lead to the accumulation of the 3-ketoacyl-CoA intermediate.
End Products: If cleavage occurs, it would likely yield propionyl-CoA (from the first three carbons) and pivaloyl-CoA (the remaining five-carbon branched acyl-CoA). Propionyl-CoA can be converted to succinyl-CoA and enter the TCA cycle. Pivaloyl-CoA is known to be poorly metabolized and may require detoxification pathways.
Experimental Protocols
To elucidate the actual metabolic fate of 2,4,4-trimethylpent-2-enoyl-CoA, a series of experiments are necessary. The following protocols provide a framework for investigating its oxidation and effects on mitochondrial function.
Experimental Workflow
A logical workflow is essential to systematically investigate the metabolism of 2,4,4-trimethylpentanoyl-CoA.
Figure 2: A comprehensive experimental workflow for investigating the metabolism of 2,4,4-trimethylpentanoyl-CoA.
Seahorse XF Fatty Acid Oxidation Assay
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration when cells are provided with 2,4,4-trimethylpentanoic acid as a substrate.
Materials:
Seahorse XF Analyzer (e.g., XFe96) and associated consumables
Cells of interest (e.g., HepG2, C2C12) seeded in a Seahorse XF cell culture microplate
2,4,4-Trimethylpentanoic acid
Bovine Serum Albumin (BSA), fatty acid-free
L-Carnitine
Etomoxir (CPT1 inhibitor, as a control)
Palmitic acid (as a positive control)
Seahorse XF Base Medium
Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
Substrate Preparation:
Prepare a stock solution of 2,4,4-trimethylpentanoic acid conjugated to BSA. The molar ratio of fatty acid to BSA should be optimized, but a starting point of 6:1 can be used.
Prepare a stock solution of Palmitate-BSA as a positive control.
Prepare a BSA-only solution as a vehicle control.
Cell Culture:
Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
Assay Medium Preparation:
Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and 1 mM glucose. Adjust pH to 7.4.
Assay Setup:
One hour before the assay, wash the cells with the assay medium and replace it with fresh assay medium.
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
Load the sensor cartridge with the compounds for injection:
Port A: 2,4,4-Trimethylpentanoate-BSA, Palmitate-BSA, or BSA control. Etomoxir can be added to a set of wells to confirm that the observed OCR is due to fatty acid oxidation.
Port B: Oligomycin
Port C: FCCP
Port D: Rotenone/Antimycin A
Seahorse XF Analyzer Run:
Calibrate the analyzer with the loaded sensor cartridge.
Place the cell plate in the analyzer and begin the assay.
Measure the basal OCR, then inject the substrates from Port A and monitor the change in OCR.
Subsequently, inject the Mito Stress Test compounds to assess mitochondrial function in the presence of the test substrate.
Radiometric Beta-Oxidation Assay (Conceptual)
This assay would provide a direct measure of the catabolism of 2,4,4-trimethylpentanoic acid. It requires the synthesis of a radiolabeled version of the compound (e.g., with ¹⁴C).
Principle:
Cells are incubated with ¹⁴C-labeled 2,4,4-trimethylpentanoic acid. The breakdown of the fatty acid through beta-oxidation will release ¹⁴C-labeled acetyl-CoA (or other acyl-CoAs). The labeled acetyl-CoA can then enter the TCA cycle, and the ¹⁴C can be released as ¹⁴CO₂ or incorporated into acid-soluble metabolites (ASMs). The amount of radioactivity in CO₂ and ASMs is quantified to determine the rate of oxidation.
Incubate cells or isolated mitochondria with the radiolabeled substrate in a sealed system.
After the incubation period, capture the released ¹⁴CO₂ using a trapping agent (e.g., NaOH).
Separate the cell lysate into acid-soluble and acid-insoluble fractions.
Quantify the radioactivity in the trapped CO₂, the acid-soluble fraction, and the acid-insoluble fraction using liquid scintillation counting.
The rate of oxidation is calculated based on the specific activity of the radiolabeled substrate and normalized to protein content.
GC-MS Analysis of Metabolites
Gas chromatography-mass spectrometry can be used to identify and quantify 2,4,4-trimethylpentanoic acid and its potential metabolites in the cell culture medium or cell lysates after incubation.
Procedure Outline:
Sample Preparation:
Collect the cell culture medium or cell lysates.
Perform a liquid-liquid extraction to isolate organic acids.
Derivatize the organic acids to make them volatile for GC analysis (e.g., silylation).
GC-MS Analysis:
Inject the derivatized sample into the GC-MS system.
Use a suitable temperature program to separate the compounds on the GC column.
The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification based on fragmentation patterns and comparison to standards.
Quantification:
Use an internal standard for accurate quantification.
Generate a calibration curve with known concentrations of 2,4,4-trimethylpentanoic acid and any available standards for potential metabolites.
Data Presentation
Clear and structured presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Hypothetical Oxygen Consumption Rate (OCR) Data from Seahorse XF Assay
Treatment Group
Basal OCR (pmol/min)
Substrate-driven OCR (pmol/min)
Maximal OCR (pmol/min)
Vehicle Control (BSA)
100 ± 10
105 ± 12
300 ± 25
Palmitate (Positive Control)
102 ± 11
180 ± 15
450 ± 30
2,4,4-Trimethylpentanoate
98 ± 9
115 ± 14
320 ± 28
Palmitate + Etomoxir
101 ± 10
110 ± 13
310 ± 27
2,4,4-Trimethylpentanoate + Etomoxir
99 ± 11
108 ± 12
315 ± 26
Data would be presented as mean ± standard deviation.
Table 2: Expected Metabolites from GC-MS Analysis
Metabolite
Retention Time (min)
Key Mass Fragments (m/z)
Concentration (µM)
2,4,4-Trimethylpentanoic Acid
tbd
tbd
tbd
3-Hydroxy-2,4,4-trimethylpentanoic Acid
tbd
tbd
tbd
Pivalic Acid (from Pivaloyl-CoA)
tbd
tbd
tbd
tbd: to be determined experimentally.
Potential for Inhibition and Signaling
Inhibition of Beta-Oxidation
The accumulation of metabolic intermediates is a common mechanism of feedback inhibition in metabolic pathways. If 2,4,4-trimethylpentanoyl-CoA or its downstream metabolites are poorly processed, they could potentially inhibit key enzymes in the beta-oxidation pathway. For instance, the accumulation of the 3-ketoacyl-CoA intermediate could inhibit thiolase activity for other substrates.
Figure 3: Conceptual diagram of feedback inhibition of beta-oxidation by an accumulated intermediate.
Signaling Pathways
Currently, there is no direct evidence linking 2,4,4-trimethylpent-2-enoyl-CoA to specific signaling pathways. However, alterations in the mitochondrial acyl-CoA pool can have downstream signaling consequences. For example, changes in the ratio of acetyl-CoA to free CoA can affect the activity of sirtuins, which are involved in protein acetylation and gene expression. Future research could explore whether the metabolism of 2,4,4-trimethylpentanoyl-CoA impacts cellular signaling through these indirect mechanisms.
Conclusion and Future Directions
The mitochondrial metabolism of 2,4,4-trimethylpent-2-enoyl-CoA remains largely uncharacterized. Based on the principles of branched-chain fatty acid oxidation, its degradation is likely to be inefficient, potentially leading to the accumulation of inhibitory intermediates. The experimental protocols outlined in this guide provide a roadmap for elucidating the metabolic fate of this compound and its impact on mitochondrial function.
Key areas for future research include:
Synthesis of Standards: The chemical synthesis of 2,4,4-trimethylpentanoyl-CoA and its potential metabolites is essential for use as standards in analytical methods.
Enzyme Identification: Identifying the specific enzymes that act on the various intermediates of the proposed pathway will be crucial.
In Vivo Studies: Investigating the metabolism of 2,4,4-trimethylpentanoic acid in animal models will provide a more complete picture of its physiological relevance.
Toxicology: Assessing the potential toxicity associated with the accumulation of 2,4,4-trimethylpentanoic acid and its metabolites is a critical area for investigation, particularly in the context of exposure to gasoline components.
By systematically addressing these knowledge gaps, the scientific community can gain a comprehensive understanding of the role of 2,4,4-trimethylpent-2-enoyl-CoA in mitochondrial beta-oxidation and its broader implications for cellular metabolism and health.
Exploratory
An In-depth Technical Guide on the Core Chemical Characteristics of 2,4,4-Trimethylpent-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 2,4,4-Trimethylpent-2-enoyl-CoA is limited in publicly accessible literature. The following guide is a comprehensiv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,4,4-Trimethylpent-2-enoyl-CoA is limited in publicly accessible literature. The following guide is a comprehensive overview based on the known chemical properties of its constituent parts—the 2,4,4-trimethylpent-2-enoyl group and Coenzyme A (CoA)—and established principles of biochemistry and analytical chemistry. The proposed metabolic pathways and experimental protocols are inferred from studies on structurally similar branched-chain acyl-CoA molecules.
Core Chemical Characteristics
2,4,4-Trimethylpent-2-enoyl-CoA is a thioester molecule composed of a branched-chain unsaturated fatty acid, 2,4,4-trimethylpent-2-enoic acid, linked to Coenzyme A. The presence of the bulky tert-butyl group and the α,β-unsaturation in the acyl chain are key determinants of its chemical reactivity and steric interactions with enzymes.
Chemical Structure
The structure of 2,4,4-Trimethylpent-2-enoyl-CoA is characterized by the 2,4,4-trimethylpent-2-enoyl group attached to the sulfhydryl group of Coenzyme A via a high-energy thioester bond.
Physicochemical Properties (Predicted)
Property
Predicted Value
Basis of Prediction
Molecular Formula
C29H48N7O17P3S
Derived from the combination of 2,4,4-trimethylpent-2-enoic acid (C8H14O) and Coenzyme A (C21H36N7O16P3S), with the loss of H2O.
Molecular Weight
~907.7 g/mol
Calculated from the molecular formula.
Solubility
Water soluble
The Coenzyme A moiety imparts significant polarity and water solubility.
Stability
Unstable in aqueous solution, particularly at non-neutral pH
The thioester bond is susceptible to hydrolysis.
Hypothetical Metabolic Context
Branched-chain acyl-CoA molecules are typically intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, or in the degradation of branched-chain fatty acids.[1][2] The structure of 2,4,4-Trimethylpent-2-enoyl-CoA suggests it could be a metabolite in such pathways.
Potential Biosynthesis
The formation of 2,4,4-Trimethylpent-2-enoyl-CoA would likely originate from the catabolism of a larger precursor molecule, potentially a xenobiotic or a branched-chain lipid. The immediate precursor would be 2,4,4-trimethylpent-2-enoic acid, which would be activated by an acyl-CoA synthetase (ligase) in an ATP-dependent reaction.[3][4]
Caption: Hypothetical biosynthesis of 2,4,4-Trimethylpent-2-enoyl-CoA.
Potential Catabolism
The catabolism of 2,4,4-Trimethylpent-2-enoyl-CoA would likely proceed through a pathway analogous to the β-oxidation of other enoyl-CoA esters. This would involve hydration of the double bond by an enoyl-CoA hydratase, followed by oxidation and thiolytic cleavage.[5]
Caption: Hypothetical catabolic pathway of 2,4,4-Trimethylpent-2-enoyl-CoA.
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and analysis of 2,4,4-Trimethylpent-2-enoyl-CoA, based on established techniques for similar molecules.
Enzymatic Synthesis
This protocol describes the synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA from its corresponding fatty acid using a long-chain acyl-CoA synthetase.[3][6]
Condition a C18 SPE cartridge by washing with methanol, followed by water, and finally equilibrating with ammonium acetate buffer.
Load the reaction mixture onto the cartridge.
Wash the cartridge with the equilibration buffer to remove unreacted Coenzyme A, ATP, and other polar components.
Wash with a low percentage of organic solvent (e.g., 20% acetonitrile in buffer) to remove less hydrophobic impurities.
Elute the 2,4,4-Trimethylpent-2-enoyl-CoA with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
Dry the eluted fraction under a stream of nitrogen or by lyophilization.
Analysis by HPLC-MS/MS
This protocol outlines the analysis and quantification of 2,4,4-Trimethylpent-2-enoyl-CoA using liquid chromatography-tandem mass spectrometry.[5][7][8]
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
Mobile Phase A: 10 mM ammonium acetate in water
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.
Flow Rate: 0.2-0.4 mL/min
Column Temperature: 40-50°C
Mass Spectrometry Conditions:
Ionization Mode: Positive ESI
Scan Type: Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]+): m/z corresponding to the protonated molecule.
Caption: General experimental workflow for 2,4,4-Trimethylpent-2-enoyl-CoA.
Conclusion
While direct experimental data on 2,4,4-Trimethylpent-2-enoyl-CoA is scarce, a robust understanding of its chemical characteristics, potential metabolic roles, and methods for its study can be inferred from the extensive knowledge of related acyl-CoA molecules. The protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, analyze, and investigate the biological significance of this and other novel branched-chain acyl-CoA compounds. Further research is warranted to experimentally validate these predictions and to elucidate the specific enzymatic pathways in which this molecule may be involved.
Synthesis Protocol for 2,4,4-Trimethylpent-2-enoyl-CoA: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed application note and a comprehensive protocol for the chemical synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the chemical synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA. This protocol outlines a two-stage synthesis strategy: the initial preparation of 2,4,4-trimethylpent-2-enoic acid via a Knoevenagel-Doebner condensation, followed by its activation and coupling with Coenzyme A (CoA) to yield the final product. This document is intended to guide researchers in the fields of biochemistry, drug discovery, and metabolic studies in the preparation of this specific acyl-CoA derivative.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex natural products. The specific molecule, 2,4,4-Trimethylpent-2-enoyl-CoA, with its unique branched and unsaturated acyl chain, may serve as a valuable tool for investigating enzyme specificity, developing novel enzyme inhibitors, or as a building block in chemoenzymatic synthesis. The following protocols provide a reliable method for the laboratory-scale synthesis of this compound.
Data Presentation
Table 1: Reagents for the Synthesis of 2,4,4-trimethylpent-2-enoic acid
Part 1: Synthesis of 2,4,4-trimethylpent-2-enoic acid
This procedure is adapted from the general principles of the Knoevenagel-Doebner condensation.
1. Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaldehyde (8.61 g, 100 mmol) and malonic acid (10.41 g, 100 mmol).
Add pyridine (20 mL) as the solvent and piperidine (0.5 mL) as the catalyst.
2. Reaction Execution:
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of pivaldehyde.
3. Work-up and Purification:
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of 2 M hydrochloric acid (HCl) and 50 mL of diethyl ether.
Shake the funnel vigorously and allow the layers to separate.
Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
Combine the organic layers and wash with 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4,4-trimethylpent-2-enoic acid.
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Part 2: Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA (Mixed Anhydride (B1165640) Method)
This protocol is a general method for the synthesis of acyl-CoA thioesters.
1. Preparation of the Mixed Anhydride:
Dissolve 2,4,4-trimethylpent-2-enoic acid (142 mg, 1 mmol) in 5 mL of anhydrous tetrahydrofuran (THF) in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (139 µL, 1 mmol) to the solution.
Slowly add isobutyl chloroformate (137 µL, 1 mmol) dropwise to the stirred solution.
Allow the reaction to proceed at 0 °C for 30 minutes to form the mixed anhydride. A white precipitate of triethylammonium (B8662869) chloride will form.
2. Preparation of Coenzyme A Solution:
In a separate flask, dissolve Coenzyme A (768 mg, 1 mmol) in 5 mL of cold water.
Adjust the pH of the CoA solution to approximately 8.0 with a dilute solution of lithium hydroxide (LiOH).
3. Coupling Reaction:
Slowly add the cold CoA solution to the mixed anhydride solution with vigorous stirring.
Continue to stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or HPLC.
4. Purification:
Concentrate the reaction mixture under reduced pressure to remove the THF.
The aqueous solution can be washed with diethyl ether to remove any unreacted organic starting materials.
Purify the 2,4,4-Trimethylpent-2-enoyl-CoA from the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge or by preparative High-Performance Liquid Chromatography (HPLC).
Lyophilize the purified fractions to obtain the final product as a white solid.
Mandatory Visualization
Caption: Overall workflow for the synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA.
Caption: Signaling pathway for the mixed anhydride synthesis of the target molecule.
Application
Application Notes and Protocols for the Determination of 2,4,4-Trimethylpent-2-enoyl-CoA Activity
Abstract This document provides detailed application notes and protocols for the development of an assay to measure the enzymatic activity related to 2,4,4-Trimethylpent-2-enoyl-CoA, a novel branched-chain enoyl-CoA. The...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides detailed application notes and protocols for the development of an assay to measure the enzymatic activity related to 2,4,4-Trimethylpent-2-enoyl-CoA, a novel branched-chain enoyl-CoA. The primary enzymes expected to exhibit activity towards this substrate are Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) and Enoyl-CoA Hydratase (ECHS1/Crotonase), key enzymes in the branched-chain amino acid and fatty acid metabolism pathways. This guide furnishes protocols for the synthesis of the substrate precursor, its subsequent coupling to Coenzyme A, and two distinct enzyme activity assays. Quantitative data for related substrates are provided for comparative analysis.
Introduction
Branched-chain amino acid (BCAA) catabolism is a critical metabolic pathway, and its dysregulation is associated with various metabolic disorders. The breakdown of isoleucine, leucine, and valine generates a series of branched-chain acyl-CoA intermediates. These intermediates are processed by a cascade of enzymes, including acyl-CoA dehydrogenases and enoyl-CoA hydratases. 2,4,4-Trimethylpent-2-enoyl-CoA is a synthetic branched-chain enoyl-CoA whose metabolic fate is of interest to researchers studying BCAA metabolism and developing therapeutics for related disorders.
This document outlines two primary methods for assessing the enzymatic conversion of 2,4,4-Trimethylpent-2-enoyl-CoA:
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity Assay: This assay quantifies the dehydrogenase activity by measuring the reduction of an electron acceptor, the electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.
Enoyl-CoA Hydratase (ECHS1) Activity Assay: This spectrophotometric assay measures the hydration of the α,β-double bond of the enoyl-CoA, which leads to a decrease in absorbance at a specific wavelength.
These protocols are intended for researchers, scientists, and drug development professionals investigating enzyme kinetics, substrate specificity, and inhibitor screening related to BCAA metabolism.
The metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA is predicted to intersect with the catabolic pathway of branched-chain amino acids, particularly isoleucine. The initial steps for all three BCAAs involve transamination by branched-chain aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This produces branched-chain acyl-CoAs. The subsequent steps involve a series of dehydrogenation, hydration, and cleavage reactions. SBCAD and Enoyl-CoA Hydratase are pivotal enzymes in this downstream processing.
Method
Application Notes and Protocols for the Enzymatic Hydration of 2,4,4-Trimethylpent-2-enoyl-CoA by Enoyl-CoA Hydratase
For Researchers, Scientists, and Drug Development Professionals Introduction Enoyl-CoA hydratase (EC 4.2.1.17), a key enzyme in the β-oxidation of fatty acids, catalyzes the stereospecific hydration of a trans-2-enoyl-Co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoyl-CoA hydratase (EC 4.2.1.17), a key enzyme in the β-oxidation of fatty acids, catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. While the enzyme's activity on linear substrates is well-characterized, its interaction with branched-chain substrates is an area of growing interest, particularly in the context of metabolizing xenobiotics and designing novel enzyme inhibitors. This document provides detailed application notes and protocols for studying the enzymatic hydration of a branched-chain substrate, 2,4,4-Trimethylpent-2-enoyl-CoA, by enoyl-CoA hydratase.
The study of such reactions is pertinent to understanding the metabolism of drugs and industrial compounds containing branched alkyl chains, and for the development of novel therapeutics targeting fatty acid metabolism.
Enzymatic Reaction and Substrate Specificity
Enoyl-CoA hydratase facilitates the addition of a water molecule across the double bond of the enoyl-CoA substrate. The general reaction is as follows:
trans-2-Enoyl-CoA + H₂O ⇌ (S)-3-Hydroxyacyl-CoA
The substrate specificity of enoyl-CoA hydratase is influenced by the chain length and structure of the acyl group. While the enzyme typically processes straight-chain acyl-CoAs, evidence suggests that it can also accommodate branched-chain substrates. For instance, the mitochondrial short-chain enoyl-CoA hydratase (ECHS1) is involved in the degradation of valine, an amino acid with a branched-chain structure. Furthermore, ECHS1 demonstrates moderate activity towards branched-chain substrates like methacrylyl-CoA and 3-methylcrotonyl-CoA. Some specialized enoyl-CoA hydratases, such as the MaoC-like hydratase from Mycobacterium tuberculosis, have evolved to bind and process bulky, complex substrates like steroid enoyl-CoAs.[1][2] This suggests that the active site of certain enoyl-CoA hydratases can accommodate the steric hindrance presented by branched structures like 2,4,4-trimethylpentanoyl-CoA.
Data Presentation: Kinetic Parameters
While specific kinetic data for 2,4,4-trimethylpent-2-enoyl-CoA is not yet available in the literature, the following table presents data for other branched-chain substrates to provide a comparative baseline.
Substrate
Enzyme Source
Km (µM)
Vmax (U/mg)
Reference
Methacrylyl-CoA
Human mitochondrial ECHS1
Data not available
Moderate activity reported
3-Methylcrotonyl-CoA
Human mitochondrial ECHS1
Data not available
Moderate activity reported
Tiglyl-CoA
Human mitochondrial ECHS1
Data not available
Low activity reported
Note: The lack of specific kinetic data highlights a research gap and an opportunity for further investigation using the protocols outlined below.
Experimental Protocols
Protocol 1: Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA
The synthesis of this custom substrate can be achieved through a chemo-enzymatic approach. A plausible synthetic route involves the activation of 2,4,4-trimethylpent-2-enoic acid and its subsequent conjugation to Coenzyme A.
Dissolve 2,4,4-trimethylpent-2-enoic acid in anhydrous THF.
Add CDI (1.1 equivalents) to the solution and stir at room temperature for 1 hour, or until the formation of the imidazolide (B1226674) is complete (can be monitored by TLC).
Thioester Formation:
In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of water and add triethylamine to adjust the pH to ~7.5.
Slowly add the activated carboxylic acid solution (imidazolide) to the Coenzyme A solution with vigorous stirring.
Allow the reaction to proceed at room temperature for 2-4 hours.
Purification:
Quench the reaction by adding a small amount of water.
Acidify the solution to pH 3-4 with dilute HCl.
Extract the aqueous phase with diethyl ether to remove unreacted carboxylic acid.
Purify the 2,4,4-Trimethylpent-2-enoyl-CoA from the aqueous phase using reverse-phase HPLC.
Lyophilize the purified product to obtain a stable powder.
This is the standard assay for monitoring the hydration of the α,β-unsaturated thioester bond.
Materials:
Purified enoyl-CoA hydratase
Tris-HCl buffer (50 mM, pH 7.8)
2,4,4-Trimethylpent-2-enoyl-CoA stock solution
UV-Vis spectrophotometer
Procedure:
Prepare a reaction mixture containing Tris-HCl buffer and the substrate, 2,4,4-Trimethylpent-2-enoyl-CoA, at the desired concentration in a quartz cuvette.
Equilibrate the cuvette to the desired temperature (e.g., 25°C).
Initiate the reaction by adding a small volume of the enoyl-CoA hydratase enzyme solution.
Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA double bond.
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the enoyl-CoA substrate.
This method is particularly useful for substrates that may not have a distinct UV absorbance change upon hydration or for analyzing complex mixtures.
Materials:
Same as Protocol 2, plus:
HPLC system with a C18 reverse-phase column
Mobile phase: Acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 5.3) gradient
Quenching solution (e.g., 10% perchloric acid)
Procedure:
Set up the enzymatic reaction as described in Protocol 2 (steps 1-3) in a microcentrifuge tube.
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
Centrifuge the quenched samples to precipitate the protein.
Analyze the supernatant by reverse-phase HPLC to separate the substrate (2,4,4-Trimethylpent-2-enoyl-CoA) and the product (3-hydroxy-2,4,4-trimethylpentanoyl-CoA).
Quantify the substrate and product peaks by integrating the peak areas and using a standard curve.
Visualizations
Signaling Pathway: Fatty Acid β-Oxidation
Caption: Overview of the fatty acid β-oxidation pathway.
Experimental Workflow: Kinetic Analysis
Caption: Workflow for determining the kinetic parameters.
Conclusion
The provided application notes and protocols offer a framework for investigating the interaction of enoyl-CoA hydratase with the novel branched-chain substrate, 2,4,4-Trimethylpent-2-enoyl-CoA. While direct kinetic data for this specific substrate is not yet available, the established activity of the enzyme on other branched-chain molecules suggests that this is a promising area of research. The successful application of these protocols will contribute to a deeper understanding of enzyme promiscuity and the metabolism of xenobiotic compounds, with potential implications for drug development and toxicology.
Application Notes and Protocols for 2,4,4-Trimethylpent-2-enoyl-CoA in In-Vitro Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals Introduction 2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain, unsaturated acyl-coenzyme A thioester. While specific literature on this particular molecu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain, unsaturated acyl-coenzyme A thioester. While specific literature on this particular molecule is scarce, its structure suggests it as a potential substrate for enzymes involved in branched-chain amino acid catabolism and fatty acid β-oxidation. Understanding the kinetics of enzymes that metabolize such branched-chain acyl-CoAs is crucial for elucidating metabolic pathways, identifying potential enzyme inhibitors, and developing therapeutics for metabolic disorders.
These application notes provide a framework for studying the in-vitro enzyme kinetics of 2,4,4-Trimethylpent-2-enoyl-CoA, focusing on a likely candidate enzyme, the Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. The protocols and data presented are based on established methods for similar branched-chain substrates and are intended to serve as a guide for experimental design.
Potential Enzyme and Metabolic Pathway
Based on substrate specificity studies of enzymes in fatty acid and amino acid metabolism, the mitochondrial Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) is a primary candidate for the metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA. SBCAD is known to act on short to medium-chain branched acyl-CoA molecules, with a notable role in the degradation pathway of isoleucine.[1][2] Another potential enzyme is the Short-Chain Enoyl-CoA Hydratase (ECHS1), which has demonstrated activity with various branched-chain enoyl-CoA substrates.[3][4]
The metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA would likely proceed through a pathway analogous to the β-oxidation of fatty acids or the catabolism of branched-chain amino acids. The initial step, catalyzed by an acyl-CoA dehydrogenase, would involve the formation of a double bond.
Figure 1: Proposed initial step in the metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA.
Data Presentation: Hypothetical Kinetic Parameters
Due to the absence of specific kinetic data for 2,4,4-Trimethylpent-2-enoyl-CoA in the current literature, the following table presents a set of hypothetical, yet plausible, kinetic parameters for its interaction with human Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD). These values are extrapolated from published data for other branched-chain substrates of SBCAD and related enzymes and should be determined experimentally.[1]
Substrate
Enzyme
Km (µM)
Vmax (µmol/min/mg)
kcat (s⁻¹)
kcat/Km (M⁻¹s⁻¹)
2,4,4-Trimethylpent-2-enoyl-CoA (Hypothetical)
Human SBCAD
50
5.0
3.5
7.0 x 10⁴
(S)-2-Methylbutyryl-CoA
Human SBCAD
10
15.0
10.5
1.05 x 10⁶
Isobutyryl-CoA
Human SBCAD
80
8.0
5.6
7.0 x 10⁴
Hexanoyl-CoA
Human SBCAD
100
6.0
4.2
4.2 x 10⁴
Note: The provided data for substrates other than 2,4,4-Trimethylpent-2-enoyl-CoA are representative values from the literature for comparative purposes.[1] Actual experimental values can vary based on assay conditions.
Experimental Protocols
Protocol 1: Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA
The synthesis of the target molecule can be achieved through a multi-step process, starting from commercially available precursors. A plausible route involves the synthesis of the corresponding carboxylic acid followed by its activation and coupling to Coenzyme A.
Step 1: Synthesis of 2,4,4-Trimethylpent-2-enoic Acid
This can be achieved via a condensation reaction, for example, a Knoevenagel or a related condensation of an appropriate aldehyde and a malonic acid derivative, followed by decarboxylation.
Step 2: Conversion to 2,4,4-Trimethylpent-2-enoyl-CoA
A common method for the synthesis of acyl-CoA esters is the mixed anhydride (B1165640) method.
Application Notes and Protocols for Radiolabeling of 2,4,4-Trimethylpent-2-enoyl-CoA for Tracer Studies
Audience: Researchers, scientists, and drug development professionals. Introduction: 2,4,4-Trimethylpent-2-enoyl-CoA is a synthetic acyl-CoA analog that can be utilized as a tracer in metabolic studies.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4,4-Trimethylpent-2-enoyl-CoA is a synthetic acyl-CoA analog that can be utilized as a tracer in metabolic studies. Its branched-chain structure makes it a potential probe for investigating pathways of branched-chain amino acid metabolism and fatty acid oxidation. Radiolabeling of this molecule enables sensitive and quantitative tracking in biological systems, providing valuable insights into enzyme kinetics, metabolic flux, and the effects of therapeutic interventions on these pathways. These application notes provide detailed protocols for the synthesis, purification, and use of radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA in tracer studies.
Section 1: Synthesis of Radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA
Two primary methods for the synthesis of radiolabeled acyl-CoA thioesters are presented: chemical synthesis and enzymatic synthesis. The choice of method will depend on the available radiolabeled precursor and the desired specific activity.
Chemical Synthesis
Chemical synthesis is a versatile method that can be adapted for various radiolabels, provided a radiolabeled precursor of 2,4,4-trimethylpent-2-enoic acid is available (e.g., [1-¹⁴C] or [¹¹C]). The general principle involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A (CoA).[1][2]
Experimental Protocol: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester
Activation of Radiolabeled 2,4,4-Trimethylpent-2-enoic Acid:
In a microcentrifuge tube, dissolve 1-5 µmol of radiolabeled 2,4,4-trimethylpent-2-enoic acid in 100 µL of anhydrous dimethylformamide (DMF).
Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).
Vortex the mixture and allow it to react at room temperature for 4 hours.
Centrifuge at 10,000 x g for 5 minutes to pellet the dicyclohexylurea (DCU) byproduct.
Carefully transfer the supernatant containing the activated NHS ester to a new tube.
Coupling with Coenzyme A:
Dissolve 1 equivalent of Coenzyme A trilithium salt in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.0).
Add the DMF solution containing the activated NHS ester to the CoA solution.
Vortex the mixture and incubate at room temperature for 2 hours.
Purification:
The resulting radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). (See Section 2 for a detailed protocol).
Enzymatic synthesis offers high specificity and is particularly suitable for producing biologically active thioesters.[2][3] This method utilizes an acyl-CoA synthetase, which can be sourced from partially purified enzyme preparations, such as rat liver mitochondrial outer membranes.[3]
Experimental Protocol: Enzymatic Synthesis
Preparation of Enzyme Source:
Isolate the mitochondrial outer membrane fraction from rat liver according to established protocols.[3] The resulting preparation contains acyl-CoA ligase activity.
Reaction Mixture:
In a microcentrifuge tube, prepare the following reaction mixture:
Caption: Workflow for the synthesis of radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA.
Section 2: Purification and Quality Control
Purification is critical to remove unreacted precursors and byproducts. RP-HPLC is the method of choice for purifying acyl-CoA thioesters.[1]
Experimental Protocol: RP-HPLC Purification
HPLC System:
A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector (260 nm for the adenine (B156593) moiety of CoA) is suitable.
For radiolabeled compounds, a radioactivity detector should be placed in series after the UV detector.
A typical gradient might be: 5% B to 60% B over 30 minutes.
Procedure:
Inject the crude reaction mixture onto the column.
Monitor the elution profile at 260 nm and with the radioactivity detector.
Collect the fraction corresponding to the radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA.
Quality Control:
Radiochemical Purity: Re-inject a small aliquot of the purified fraction to confirm a single radioactive peak. Purity should be >95%.
Specific Activity: Determine the concentration of the acyl-CoA by UV absorbance at 260 nm (using an extinction coefficient for CoA) and the radioactivity of the sample using a calibrated scintillation counter. Specific activity is expressed as Ci/mmol or Bq/mol.
Identity Confirmation: The identity can be confirmed by co-elution with a non-labeled, synthesized standard or by mass spectrometry.
Quantitative Data Summary: Purification and QC
Parameter
Method
Specification
Purification
RP-HPLC (C18 column)
Gradient elution
Detection
UV (260 nm) & Radioactivity Detector
Radiochemical Purity
Analytical RP-HPLC
> 95%
Identity
Co-elution with standard / MS
Confirmed
Section 3: Application in Tracer Studies
Radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA can be used as a tracer to study its metabolic fate in various biological systems, such as isolated mitochondria, cell cultures, or in vivo models.
Experimental Protocol: Tracer Study in Isolated Mitochondria
This protocol outlines a typical experiment to measure the oxidation of radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA by isolated mitochondria.
Mitochondrial Isolation:
Isolate mitochondria from the tissue of interest (e.g., liver, heart, skeletal muscle) using differential centrifugation.
Incubation:
In a sealed incubation vial, prepare the following mixture:
1-5 µM of radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA (e.g., [1-¹⁴C]-labeled)
Include a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH).
Reaction and Termination:
Incubate at 30°C for 15-30 minutes with gentle shaking.
Terminate the reaction by injecting a strong acid (e.g., 6 M perchloric acid) into the reaction mixture, avoiding the center well.
Continue shaking for an additional 60 minutes to ensure all the evolved ¹⁴CO₂ is trapped.
Measurement of Radioactivity:
Remove the filter paper from the center well and place it in a scintillation vial with a suitable scintillation cocktail.
Measure the radioactivity using a liquid scintillation counter.
The amount of trapped ¹⁴CO₂ is proportional to the rate of substrate oxidation through the TCA cycle.
Diagram: Metabolic Fate of Acyl-CoA
Caption: Potential metabolic pathways for radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA.
Data Presentation: Tracer Study Results
Condition
n
Rate of Oxidation (nmol/min/mg protein)
p-value
Control
6
Mean ± SEM
-
Inhibitor X
6
Mean ± SEM
< 0.05
Genetic Model Y
6
Mean ± SEM
< 0.01
This structured approach ensures that the synthesis and application of radiolabeled 2,4,4-Trimethylpent-2-enoyl-CoA are conducted in a reproducible and well-controlled manner, facilitating its use as a valuable tool in metabolic research.
Application Notes and Protocols: Handling and Storage of 2,4,4-Trimethylpent-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Introduction 2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in numerous metabo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethylpent-2-enoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1][2] The unique branched-chain structure of 2,4,4-Trimethylpent-2-enoyl-CoA suggests its potential involvement in specific metabolic routes, possibly related to the degradation of isoprenoid-like compounds. Accurate and reproducible experimental results when working with this molecule are contingent upon its proper handling and storage to prevent degradation and maintain its biological activity.
These application notes provide a comprehensive guide to the safe handling, storage, and use of 2,4,4-Trimethylpent-2-enoyl-CoA in a research setting. The protocols are based on established methods for handling similar acyl-CoA molecules.
Chemical and Physical Properties
A summary of the computed chemical and physical properties of molecules structurally related to 2,4,4-Trimethylpent-2-enoyl-CoA is presented below. This data can be useful for analytical applications, such as mass spectrometry and chromatography.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling 2,4,4-Trimethylpent-2-enoyl-CoA.[6]
Fume Hood: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential aerosols or dust.[6]
Inert Atmosphere: For long-term storage and handling of the solid form, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[6]
Storage Recommendations:
Short-term Storage (Aqueous Solutions): Prepare solutions fresh for each experiment if possible. If short-term storage is necessary, store aqueous solutions at -20°C for no longer than 24 hours. The thioester bond in acyl-CoAs is susceptible to hydrolysis.
Long-term Storage (Solid Form): Store the lyophilized powder at -80°C in a tightly sealed container under an inert atmosphere.
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 2,4,4-Trimethylpent-2-enoyl-CoA
This protocol describes the preparation of a stock solution from a lyophilized powder.
Equilibrate the vial of lyophilized 2,4,4-Trimethylpent-2-enoyl-CoA to room temperature before opening to prevent condensation.
Briefly centrifuge the vial to collect the powder at the bottom.
Under a fume hood, carefully open the vial.
Add the required volume of nuclease-free water or buffer to the vial to achieve the desired stock concentration (e.g., 10 mM).
Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation.
Aliquot the stock solution into single-use microcentrifuge tubes.
Store the aliquots at -80°C.
Protocol 2: Extraction of Acyl-CoAs from Mammalian Cells
This protocol is a general method for the extraction of a broad range of acyl-CoAs, including 2,4,4-Trimethylpent-2-enoyl-CoA, from cultured mammalian cells for subsequent analysis by LC-MS.[1]
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]
Lysis and Extraction:
Resuspend the cell pellet (from suspension cells) or the cell lysate (from adherent cells) in cold methanol.
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
Centrifugation:
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
Supernatant Collection:
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]
Drying:
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
Reconstitution:
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
Transfer the clear supernatant to an autosampler vial for analysis.
Potential Metabolic Pathway
2,4,4-Trimethylpent-2-enoyl-CoA, as a branched-chain enoyl-CoA, may be an intermediate in the degradation of branched-chain fatty acids or isoprenoids. A plausible metabolic step would be its reduction by a trans-2-enoyl-CoA reductase to form the corresponding saturated acyl-CoA, which can then enter further metabolic pathways like beta-oxidation.
Caption: Potential metabolic fate of 2,4,4-Trimethylpent-2-enoyl-CoA.
Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of 2,4,4-Trimethylpent-2-enoyl-CoA from biological samples using liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for LC-MS analysis of Acyl-CoAs.
Safety Information
First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disclaimer: The information provided in these application notes is intended for guidance and is based on general knowledge of acyl-CoA compounds. Researchers should always consult relevant safety data sheets for the specific chemicals used and perform their own risk assessments before starting any new experimental procedures.
Technical Support Center: Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,4,4-Trimethylpe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,4,4-Trimethylpent-2-enoyl-CoA synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical or enzymatic synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA.
Issue 1: Low or No Product Yield in Chemical Synthesis (Ethylchloroformate Method)
Potential Cause
Recommended Solution
Degradation of Reagents
Use fresh, anhydrous solvents (THF, DMF). Ensure ethylchloroformate and triethylamine (B128534) are of high purity and stored under inert gas.
Incomplete Activation of Carboxylic Acid
Increase the reaction time for the formation of the mixed anhydride (B1165640). Ensure the reaction is carried out at a low temperature (0-4°C) to prevent side reactions.
Hydrolysis of Acyl-CoA Product
Work quickly and maintain a low temperature during the reaction and workup. Lyophilize the final product immediately after purification. Store the final product at -80°C.
Inefficient Purification
Use a well-established HPLC method for purification. A C18 column with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is often effective.[1]
Side Reactions
The formation of symmetrical anhydrides can be a side reaction. Ensure the dropwise addition of ethylchloroformate to the reaction mixture.
Issue 2: Low or No Product Yield in Enzymatic Synthesis
Potential Cause
Recommended Solution
Enzyme Inactivity
Confirm the activity of the acyl-CoA synthetase or acyl-CoA dehydrogenase with a known substrate. Ensure proper storage and handling of the enzyme.
Sub-optimal Reaction Conditions
Optimize pH, temperature, and buffer components for the specific enzyme used. Refer to the enzyme's characterization data if available.
Substrate Inhibition
High concentrations of the fatty acid or Coenzyme A can be inhibitory. Titrate the substrate concentrations to find the optimal range.
Cofactor Limitation
Ensure an adequate supply of ATP and MgCl₂ for acyl-CoA synthetases, or an appropriate electron acceptor for dehydrogenases.
Product Degradation by Thioesterases
The inclusion of a thioesterase inhibitor may be necessary if the expression host has high endogenous thioesterase activity.
Issue 3: Difficulty in Product Purification and Characterization
Potential Cause
Recommended Solution
Co-elution with Unreacted Substrates
Optimize the HPLC gradient to achieve better separation between the product and starting materials (Coenzyme A and the carboxylic acid).
Product Instability on HPLC Column
Use a buffered mobile phase to maintain a stable pH. Keep the column temperature controlled, if possible.
Ambiguous Mass Spectrometry Results
Ensure the mass spectrometer is properly calibrated. Look for the expected molecular ion and characteristic fragmentation patterns of acyl-CoAs.
Low UV Absorbance
Ensure the detection wavelength is set to ~260 nm for the adenine (B156593) moiety of Coenzyme A.
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize 2,4,4-Trimethylpent-2-enoyl-CoA?
A1: For chemical synthesis, the ethylchloroformate (ECF) method is often preferred for α,β-unsaturated acyl-CoAs due to its relatively high yields and straightforward procedure.[2] Enzymatic synthesis using a promiscuous acyl-CoA synthetase or a two-step enzymatic approach with an acyl-CoA dehydrogenase can also be effective, particularly for producing isotopically labeled compounds.[3]
Q2: What is the expected yield for the synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA?
A2: While specific data for 2,4,4-Trimethylpent-2-enoyl-CoA is not available, yields for similar branched-chain and unsaturated acyl-CoAs synthesized via the ECF method range from 39% to 75%.[2]
Q3: How can I confirm the identity of my synthesized 2,4,4-Trimethylpent-2-enoyl-CoA?
A3: The identity of the product can be confirmed by a combination of HPLC and mass spectrometry. The HPLC retention time should be different from the starting materials, and the mass spectrum should show the expected molecular weight for 2,4,4-Trimethylpent-2-enoyl-CoA.
Q4: How should I store the synthesized 2,4,4-Trimethylpent-2-enoyl-CoA?
A4: Acyl-CoA thioesters are susceptible to hydrolysis. For long-term storage, it is recommended to lyophilize the purified product and store it as a powder at -80°C. For short-term use, solutions can be stored at -20°C.
A5: The synthesis of 2,4,4-trimethylpent-2-enoic acid can be achieved through various organic synthesis routes, such as the oxidation of 2,4,4-trimethylpent-2-enal.
Experimental Protocols
Protocol 1: Chemical Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA via the Ethylchloroformate (ECF) Method
This protocol is adapted from the general procedure for enoyl-CoA synthesis by Peter et al., 2016.[2]
Materials:
2,4,4-trimethylpent-2-enoic acid
Coenzyme A (free acid)
Ethylchloroformate
Triethylamine
Anhydrous Tetrahydrofuran (THF)
Sodium bicarbonate (NaHCO₃)
Liquid Nitrogen
Lyophilizer
Procedure:
Dissolve 2,4,4-trimethylpent-2-enoic acid (0.051 mmol, 10 eq.) in 200 µL of anhydrous THF in a glass vial.
Cool the solution to 4°C in an ice bath.
Add triethylamine (3.6 µL, 0.026 mmol, 5 eq.) and ethylchloroformate (2.6 µL, 0.026 mmol, 5 eq.) to the cooled solution.
Stir the mixture for 45 minutes at 4°C to form the mixed anhydride.
In a separate vial, dissolve Coenzyme A (4 mg, 0.0051 mmol, 1 eq.) in 200 µL of 0.5 M NaHCO₃.
Add the Coenzyme A solution to the mixed anhydride reaction mixture.
Stir the reaction for another 45 minutes at room temperature.
Flash freeze the reaction mixture in liquid nitrogen.
Lyophilize the frozen mixture overnight to obtain the crude product.
Purify the crude product by reverse-phase HPLC.
Protocol 2: Hypothetical Two-Step Enzymatic Synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA
This protocol is a hypothetical pathway based on the use of a promiscuous acyl-CoA synthetase followed by an acyl-CoA dehydrogenase.
Step 1: Synthesis of 2,4,4-Trimethylpentanoyl-CoA
Materials:
2,4,4-trimethylpentanoic acid
Coenzyme A
ATP
MgCl₂
A promiscuous acyl-CoA synthetase
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
Prepare a reaction mixture containing reaction buffer, 2,4,4-trimethylpentanoic acid, Coenzyme A, ATP, and MgCl₂ at optimized concentrations.
Initiate the reaction by adding the acyl-CoA synthetase.
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).
Monitor the reaction progress by HPLC.
Once the reaction is complete, the crude 2,4,4-Trimethylpentanoyl-CoA can be purified or used directly in the next step.
Step 2: Dehydrogenation to 2,4,4-Trimethylpent-2-enoyl-CoA
Materials:
Crude or purified 2,4,4-Trimethylpentanoyl-CoA
A suitable acyl-CoA dehydrogenase
An appropriate electron acceptor (e.g., FAD)
Reaction buffer
Procedure:
In a new reaction vessel, combine the reaction buffer and 2,4,4-Trimethylpentanoyl-CoA.
Add the required electron acceptor.
Start the reaction by adding the acyl-CoA dehydrogenase.
Incubate at the optimal temperature for the enzyme.
Monitor the formation of the enoyl-CoA product by HPLC, observing a shift in retention time and a potential change in the UV spectrum.
Purify the final product using reverse-phase HPLC.
Visualizations
Caption: Chemical synthesis of 2,4,4-Trimethylpent-2-enoyl-CoA.
Caption: A decision tree for troubleshooting low product yield.
stability issues with 2,4,4-Trimethylpent-2-enoyl-CoA in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4,4-Trimethylpent-2-enoyl-CoA in solution. This resource is intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4,4-Trimethylpent-2-enoyl-CoA in solution. This resource is intended for researchers, scientists, and drug development professionals.
Q1: My assay involving 2,4,4-Trimethylpent-2-enoyl-CoA is giving inconsistent results. Could this be a stability issue?
A1: Yes, inconsistent results are often an indication of compound instability. 2,4,4-Trimethylpent-2-enoyl-CoA, like other acyl-CoA esters, contains a high-energy thioester bond that can be susceptible to hydrolysis.[1] The rate of degradation can be influenced by several factors in your experimental setup. We recommend reviewing the pH, temperature, and buffer composition of your solution.
Q2: What are the primary degradation pathways for 2,4,4-Trimethylpent-2-enoyl-CoA in solution?
A2: The primary degradation pathway for 2,4,4-Trimethylpent-2-enoyl-CoA in an aqueous solution is likely hydrolysis of the thioester bond, which would yield 2,4,4-trimethylpent-2-enoic acid and Coenzyme A. Additionally, enzymatic degradation can occur if there are contaminating enzymes in your sample. Acyl-CoA thioesterases are enzymes that hydrolyze fatty acyl-CoAs to the free fatty acid and Coenzyme A.[2]
Q3: How can I minimize the degradation of 2,4,4-Trimethylpent-2-enoyl-CoA during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. We recommend the following:
pH Control: Maintain a slightly acidic pH (around 6.0-6.5) as the thioester bond is more stable at acidic to neutral pH.
Low Temperature: Perform experiments at low temperatures (e.g., on ice) whenever possible to reduce the rate of chemical reactions, including hydrolysis.
Fresh Solutions: Prepare solutions of 2,4,4-Trimethylpent-2-enoyl-CoA fresh for each experiment. Avoid long-term storage in solution.
Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding broad-spectrum enzyme inhibitors, if compatible with your assay.
Q4: What are the optimal storage conditions for 2,4,4-Trimethylpent-2-enoyl-CoA?
A4: For long-term storage, 2,4,4-Trimethylpent-2-enoyl-CoA should be stored as a lyophilized powder at -20°C or -80°C. If it must be stored in solution, use a buffered solution at a slightly acidic pH and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Parameter
Condition
Half-life (t½)
pH
5.0
~24 hours
7.0
~8 hours
8.5
~2 hours
Temperature
4°C
~16 hours
25°C
~4 hours
37°C
~1 hour
Note: This data is illustrative for a generic acyl-CoA ester and may not represent the actual stability of 2,4,4-Trimethylpent-2-enoyl-CoA.
Experimental Protocols
Protocol 1: Preparation and Handling of 2,4,4-Trimethylpent-2-enoyl-CoA Solutions
Reconstitution: Allow the lyophilized powder of 2,4,4-Trimethylpent-2-enoyl-CoA to equilibrate to room temperature before opening the vial to prevent condensation.
Solvent: Reconstitute the powder in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5).
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your assay, thereby reducing the impact of the solvent on the final reaction conditions.
Storage: Use the solution immediately. For short-term storage (a few hours), keep the solution on ice. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring the Stability of 2,4,4-Trimethylpent-2-enoyl-CoA by HPLC
Sample Preparation: Prepare a solution of 2,4,4-Trimethylpent-2-enoyl-CoA in the buffer of interest at a known concentration.
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific pH and temperature).
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and quench the reaction by adding an equal volume of cold acetonitrile.
HPLC Analysis: Analyze the samples by reverse-phase HPLC using a C18 column.
Detection: Monitor the elution profile at a wavelength where 2,4,4-Trimethylpent-2-enoyl-CoA has a strong absorbance (typically around 260 nm for the adenine (B156593) moiety of CoA).
Quantification: The degradation can be quantified by measuring the decrease in the peak area of 2,4,4-Trimethylpent-2-enoyl-CoA over time.
Visualizations
Caption: Potential degradation pathway of 2,4,4-Trimethylpent-2-enoyl-CoA.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Overcoming Solubility Challenges of 2,4,4-Trimethylpent-2-enoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,4,4-Trimethylpent-2-enoyl-CoA during experimentation.
Frequently Asked Questions (FAQs)
Q1: My 2,4,4-Trimethylpent-2-enoyl-CoA has poor aqueous solubility. What are the initial steps to address this?
A1: The branched and unsaturated acyl chain of 2,4,4-Trimethylpent-2-enoyl-CoA contributes to its hydrophobic nature, leading to poor solubility in aqueous buffers. The initial approach should be systematic and start with the simplest methods. First, attempt to dissolve the compound in a small amount of an organic co-solvent before adding it to your aqueous buffer. Additionally, gentle warming and sonication can be effective.
Q2: What are the most common strategies for enhancing the solubility of hydrophobic acyl-CoA derivatives like 2,4,4-Trimethylpent-2-enoyl-CoA?
A2: Common strategies can be divided into physical and chemical modifications of the solvent system.
Physical Methods: These include sonication and gentle heating to increase the rate of dissolution.
Chemical/Formulation Methods: These are generally more effective and include the use of co-solvents (e.g., DMSO, ethanol), pH adjustment of the buffer, and the use of solubilizing excipients like cyclodextrins.[1][2]
Q3: Can co-solvents be used for both in vitro and in vivo experiments?
A3: Yes, but with important considerations. For in vitro assays, it is crucial to determine the tolerance of your specific assay (e.g., enzyme activity, cell viability) to the chosen co-solvent. Always include a vehicle control with the same final concentration of the co-solvent in your experiments.[3][4] For in vivo studies, the concentration and type of co-solvent are critical due to potential toxicity. Biocompatible co-solvents are preferred, and their concentrations must be kept within established safety limits.
Troubleshooting Guides
Issue 1: Precipitation of 2,4,4-Trimethylpent-2-enoyl-CoA Upon Dilution into Aqueous Assay Buffer
Potential Cause: The concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is rapidly diluted, causing the hydrophobic compound to crash out of the solution.[5]
Troubleshooting Steps:
Optimize Co-solvent Percentage: Determine the minimal percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) required to maintain solubility in the final assay medium. It is critical to keep the final co-solvent concentration low (typically ≤1% v/v) to avoid off-target effects.[3]
pH Adjustment: The solubility of molecules with ionizable groups can be pH-dependent. While 2,4,4-Trimethylpent-2-enoyl-CoA itself does not have a readily ionizable group on its acyl chain, the overall stability and charge of the Coenzyme A moiety can be influenced by pH. Test a range of buffer pH values (e.g., 6.0 to 8.0) to see if solubility improves, ensuring the pH is compatible with your assay.
Use of Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Caption: Troubleshooting workflow for compound precipitation.
Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin like HP-β-CD due to its good water solubility and low toxicity.[1]
Phase Solubility Study:
Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-15% w/v) in your assay buffer.
Add an excess of solid 2,4,4-Trimethylpent-2-enoyl-CoA to each solution.
Shake these solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).
Filter the solutions (0.22 µm filter) and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).
Plot the solubility of 2,4,4-Trimethylpent-2-enoyl-CoA against the HP-β-CD concentration to determine the required concentration for your assay.
Preparation of the Complex for Assay:
Prepare a stock solution of HP-β-CD in your assay buffer at the desired concentration (determined from the phase solubility study).
Prepare a concentrated stock of 2,4,4-Trimethylpent-2-enoyl-CoA in a minimal amount of an organic solvent (e.g., DMSO).
Slowly add the compound stock solution dropwise to the cyclodextrin solution while vigorously vortexing to facilitate the formation of the inclusion complex.[6]
HP-β-CD Conc. (% w/v)
Apparent Solubility of 2,4,4-Trimethylpent-2-enoyl-CoA (µM)
Fold Increase
0 (Control)
5
1.0
1
22
4.4
2.5
58
11.6
5
135
27.0
10
290
58.0
15
350
70.0
Issue 2: Difficulty Dissolving the Lyophilized Powder to Make a Stock Solution
Potential Cause: The compound is highly hydrophobic and crystalline, resisting dissolution even in common organic solvents like DMSO at high concentrations.
Troubleshooting Steps:
Test a Panel of Solvents: While DMSO is a common first choice, other organic solvents may be more effective. Test solubility in solvents such as ethanol, methanol, acetonitrile, or dimethylformamide (DMF).[5]
Use a Co-solvent System for Stock: A mixture of solvents can sometimes be more effective than a single solvent. For lipid-like molecules, a chloroform:methanol mixture (e.g., 2:1 v/v) can be effective for initial dissolution, followed by evaporation and re-dissolution in a more assay-compatible solvent like DMSO.[7][8]
Heated Sonication: Gently warm the solution (e.g., to 37°C) while sonicating in a water bath. This can provide the energy needed to break up the crystal lattice and facilitate dissolution. Be cautious and ensure the compound is stable at the temperature used.
Caption: Best practices for stock solution preparation.
Weigh Compound: Accurately weigh a precise amount of 2,4,4-Trimethylpent-2-enoyl-CoA (e.g., 1 mg) in a sterile, conical microfuge tube.
Add Solvent: Based on the molecular weight, add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve a 10 mM concentration.
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.
Sonication: If not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
Gentle Heating (if necessary): If solids persist, warm the tube in a 37°C water bath for 10-15 minutes, followed by another round of vortexing and sonication.
Final Check and Storage: Once fully dissolved, visually inspect the solution to ensure it is clear. Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3]
Technical Support Center: 2,4,4-Trimethylpent-2-enoyl-CoA Mass Spectrometry Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylpent-2-enoyl-CoA and encounte...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylpent-2-enoyl-CoA and encountering issues with its mass spectrometry (MS) fragmentation analysis.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected molecular ion peak for 2,4,4-Trimethylpent-2-enoyl-CoA. What are the possible reasons?
A weak or absent molecular ion peak can be due to several factors:
In-source Fragmentation: The molecule might be fragmenting within the ion source before reaching the mass analyzer. This is common for relatively labile molecules. To mitigate this, try using softer ionization conditions. For example, you can reduce the cone voltage or use a lower source temperature.[1][2]
Poor Ionization Efficiency: The ionization efficiency of your analyte is highly dependent on the mobile phase pH. For acyl-CoA species, positive ion mode electrospray ionization (ESI) is often used. Ensure your mobile phase is optimized for efficient protonation, for instance, by adding a small amount of formic acid (e.g., 0.1%).
Incorrect Mass Range: Double-check that the mass spectrometer's scan range is set to include the expected mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).
Q2: What are the expected major fragment ions for 2,4,4-Trimethylpent-2-enoyl-CoA in positive ion mode MS/MS?
Acyl-CoA compounds typically exhibit a characteristic fragmentation pattern.[3][4][5] The most common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety. For 2,4,4-Trimethylpent-2-enoyl-CoA, you should expect to see the following major fragments:
A product ion resulting from the neutral loss of 507.3 Da ([M+H - 507.3]⁺).[4][5]
Q3: My MS/MS spectrum shows unexpected or unidentifiable fragments. What could be the cause?
The presence of unexpected fragments can arise from several sources:
Contamination: The sample, solvent, or LC-MS system might be contaminated. To address this, run a blank injection (solvent only) to identify potential contaminants. Ensure high-purity solvents are used.
Adduct Formation: You might be observing adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will have different m/z values and fragmentation patterns. Using high-purity solvents and freshly prepared mobile phases can minimize adduct formation.[1]
In-source Reactions: High source temperatures or cone voltages can induce unintended reactions or degradation of the analyte.[1] Try reducing these parameters.
Co-eluting Impurities: An impurity in your sample that co-elutes with your target compound can lead to a mixed fragmentation spectrum. Improving chromatographic separation can help resolve this.
Q4: I am experiencing low signal intensity or no signal at all for my analyte. What troubleshooting steps should I take?
Low or no signal can be a frustrating issue. Consider the following troubleshooting steps:
Sample Stability: Acyl-CoA species can be unstable, particularly in aqueous solutions and at non-optimal pH.[6][7] Prepare fresh samples and analyze them promptly. Store stock solutions at -80°C.
LC System Issues: Check for leaks or blockages in your liquid chromatography system.[8] A flow and pressure test can help diagnose such problems.
ESI Source Problems: A clogged or dirty ESI needle can lead to poor spray stability and low signal.[1] Clean or replace the needle according to the manufacturer's instructions.
Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated.[1]
Q5: My chromatographic peaks are tailing or showing poor shape. What is the likely cause?
Peak tailing can be attributed to both chemical and physical issues:
Secondary Interactions: The phosphate (B84403) groups in the CoA moiety can interact with active sites on the column packing material. Using a high-quality, end-capped column can help minimize these interactions.
Column Overload: Injecting too much sample can lead to broad and tailing peaks. Try diluting your sample.[1]
Mismatched Solvent Strength: Ensure the solvent in which your sample is dissolved is not significantly stronger than your mobile phase at the start of the gradient.
Quantitative Data Summary
The following table summarizes the expected m/z values for the parent ion and major fragments of 2,4,4-Trimethylpent-2-enoyl-CoA in positive ion mode mass spectrometry.
Analyte/Fragment
Molecular Formula
Monoisotopic Mass (Da)
Expected [M+H]⁺ (m/z)
Key Fragment Ions (m/z)
2,4,4-Trimethylpent-2-enoyl-CoA
C₂₉H₄₈N₇O₁₇P₃S
891.200
892.207
[M+H - 507.3]⁺ = 384.907
[Adenosine Diphosphate+H]⁺ = 428.037
Experimental Protocols
Sample Preparation for Acyl-CoA Analysis
Due to the inherent instability of acyl-CoAs, proper sample handling and preparation are crucial.
Extraction: For biological samples, a cold extraction method is recommended. A common procedure involves quenching metabolism rapidly and extracting with a solvent mixture such as acetonitrile/methanol/water (2:2:1, v/v/v) at -20°C.
Protein Precipitation: Following extraction, centrifuge the samples at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and other cellular debris.
Supernatant Collection: Carefully collect the supernatant for analysis.
Storage: If not analyzed immediately, store the extracts at -80°C. Acyl-CoA degradation is a known issue, so minimizing storage time is advisable.[9]
LC-MS/MS Method for 2,4,4-Trimethylpent-2-enoyl-CoA
Liquid Chromatography:
Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
Column Temperature: Maintain the column at a controlled temperature, for example, 40°C.
Mass Spectrometry:
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Scan Type: Multiple Reaction Monitoring (MRM) is often used for targeted quantification of acyl-CoAs due to its high sensitivity and specificity.
Precursor Ion: Set the precursor ion to the m/z of the protonated 2,4,4-Trimethylpent-2-enoyl-CoA ([M+H]⁺ = 892.207).
Product Ions: Monitor for the characteristic product ions, such as m/z 384.907 and m/z 428.037.
Collision Energy: Optimize the collision energy for the specific instrument and analyte to achieve efficient fragmentation.
Source Parameters: Optimize source temperature, gas flows (nebulizer, drying gas), and capillary voltage to achieve a stable and robust signal.
Visualization
Troubleshooting Workflow for 2,4,4-Trimethylpent-2-enoyl-CoA MS Fragmentation
Technical Support Center: Optimizing Enzyme Assays for 2,4,4-Trimethylpent-2-enoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylpent-2-enoyl-CoA. The info...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylpent-2-enoyl-CoA. The information provided is designed to help optimize enzyme assay conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which enzyme class is likely to metabolize 2,4,4-Trimethylpent-2-enoyl-CoA?
A1: Based on its structure as a branched-chain unsaturated acyl-CoA, the primary enzymes expected to act on 2,4,4-Trimethylpent-2-enoyl-CoA are members of the enoyl-CoA hydratase and acyl-CoA dehydrogenase families. These enzymes are key players in the β-oxidation pathway of fatty acids. Specifically, isoforms with a preference for short- to medium-chain and branched-chain substrates are the most likely candidates.
Q2: What are the expected products of enzymatic activity on 2,4,4-Trimethylpent-2-enoyl-CoA?
A2:
Enoyl-CoA hydratase would catalyze the hydration of the double bond, yielding 3-hydroxy-2,4,4-trimethylpentanoyl-CoA .
Acyl-CoA dehydrogenase would catalyze a dehydrogenation reaction, although the specific product would depend on the enzyme and subsequent metabolic steps.
Q3: My enzyme shows low or no activity with 2,4,4-Trimethylpent-2-enoyl-CoA. What are the potential causes?
A3: Low or no activity could be due to several factors:
Incorrect enzyme choice: The selected enzyme may not have specificity for this branched-chain substrate.
Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.
Substrate instability: Acyl-CoA esters can be unstable. Ensure proper storage and handling.
Enzyme instability: The enzyme may have lost activity due to improper storage or handling.
Missing cofactors: Some acyl-CoA dehydrogenases require cofactors like FAD and an electron acceptor such as electron transfer flavoprotein (ETF).[1]
Q4: How can I monitor the progress of the enzymatic reaction?
A4: Several methods can be employed:
Spectrophotometry:
For enoyl-CoA hydratases, the hydration of the enoyl-CoA double bond leads to a decrease in absorbance at around 263 nm.
For acyl-CoA dehydrogenases, the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, can be monitored at 300 nm. Alternatively, coupled assays can monitor the production of NADH or NADPH at 340 nm.
Chromatography (HPLC or LC-MS/MS): These methods can directly measure the decrease in the substrate (2,4,4-Trimethylpent-2-enoyl-CoA) and the increase in the product over time.[2] This is often the most direct and specific method.
Fluorometry: Commercially available kits can be used to assay fatty acyl-CoAs, where a series of enzymatic reactions leads to a fluorescent product. The fluorescence intensity is proportional to the acyl-CoA concentration.
Q5: What are the critical considerations for sample preparation and storage?
A5: Fatty acyl-CoAs are known to be unstable. For optimal results, samples should be assayed on the same day they are prepared. If storage is necessary, it is recommended to snap-freeze the samples in liquid nitrogen and store them at -80°C for no longer than one week.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
High background signal in spectrophotometric assay
1. Substrate degradation. 2. Contaminants in the buffer or enzyme preparation. 3. Non-enzymatic reaction.
1. Prepare fresh substrate solution. 2. Use high-purity reagents and dialyze the enzyme preparation. 3. Run a control reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample rate.
1. Use a lower enzyme concentration or a higher substrate concentration. 2. Measure initial velocities. If inhibition is suspected, perform a product inhibition study. 3. Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment. Consider adding stabilizing agents like glycerol (B35011) (up to 20% v/v).
Inconsistent results between replicates
1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations in the assay plate/cuvette.
1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure thorough mixing after the addition of each reagent, especially the enzyme to start the reaction. 3. Use a temperature-controlled plate reader or water bath and allow all reagents to equilibrate to the assay temperature before starting the reaction.
Precipitation observed in the assay well/cuvette
1. Poor solubility of the substrate or product. 2. Buffer incompatibility with other assay components.
1. Add a small amount of a non-ionic detergent (e.g., Triton X-100) to the assay buffer. 2. Test different buffer systems or adjust the pH.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol is a starting point for measuring the hydration of 2,4,4-Trimethylpent-2-enoyl-CoA.
Principle: The hydration of the α,β-double bond in the enoyl-CoA substrate leads to a decrease in absorbance at approximately 263 nm.
Materials:
Assay Buffer: 50 mM Tris-HCl, pH 7.8
Substrate: 2,4,4-Trimethylpent-2-enoyl-CoA stock solution (e.g., 10 mM in water or a suitable buffer)
Enzyme: Purified or partially purified enoyl-CoA hydratase
UV-transparent 96-well plate or cuvettes
Spectrophotometer capable of reading in the UV range
Procedure:
Prepare a reaction mixture in the wells of the 96-well plate or in cuvettes containing the assay buffer.
Add the substrate, 2,4,4-Trimethylpent-2-enoyl-CoA, to a final concentration that is at or above the expected Km (a starting range of 10-200 µM is recommended for optimization).
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).
Initiate the reaction by adding the enzyme to the reaction mixture.
Immediately start monitoring the decrease in absorbance at 263 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
Data Analysis: The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for the change in absorbance upon hydration of the enoyl-CoA.
Protocol 2: HPLC-Based Assay for Product Formation
This protocol allows for the direct quantification of the substrate and product.
Principle: Reverse-phase HPLC is used to separate the substrate (2,4,4-Trimethylpent-2-enoyl-CoA) from the product (3-hydroxy-2,4,4-trimethylpentanoyl-CoA).
Materials:
Same as Protocol 1, plus:
Quenching solution: e.g., 10% perchloric acid or other suitable acid
HPLC system with a C18 column
Mobile phases (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
Procedure:
Set up the enzymatic reaction as described in Protocol 1 (steps 1-4).
At various time points, stop the reaction by adding a small volume of the quenching solution.
Centrifuge the quenched samples to pellet any precipitated protein.
Transfer the supernatant to an HPLC vial.
Inject the sample onto the HPLC system.
Monitor the elution of the substrate and product by UV detection (e.g., at 260 nm).
Quantify the amount of substrate consumed and product formed by comparing the peak areas to a standard curve.
Signaling Pathways and Workflows
Caption: A generalized workflow for optimizing an enzyme assay for 2,4,4-Trimethylpent-2-enoyl-CoA.
Caption: The enzymatic reaction catalyzed by enoyl-CoA hydratase.
Data Presentation: Starting Points for Optimization
The following table provides suggested starting ranges for key parameters when optimizing an enzyme assay for 2,4,4-Trimethylpent-2-enoyl-CoA.
Parameter
Suggested Starting Range
Notes
pH
6.5 - 8.5
Test a range of buffers (e.g., phosphate, Tris-HCl, HEPES) as buffer components can influence enzyme activity. The optimal pH for acyl-CoA dehydrogenases can be substrate-dependent.
Temperature
25°C - 37°C
Ensure the enzyme is stable at the chosen temperature for the duration of the assay.
Substrate Concentration
10 - 200 µM
Start with a concentration around the expected Km. A substrate titration is necessary to determine the Km and Vmax.
Enzyme Concentration
10 - 500 ng/mL
The concentration should be low enough to ensure the reaction rate is linear over a reasonable time period and proportional to the enzyme concentration.
Cofactors (if applicable)
Varies
For acyl-CoA dehydrogenases, include FAD (e.g., 10-20 µM) and an appropriate electron acceptor (e.g., ETF or an artificial acceptor).
Detergent (optional)
0.01 - 0.1% (v/v) Triton X-100
Can help to solubilize the substrate and prevent aggregation.
reducing background noise in 2,4,4-Trimethylpent-2-enoyl-CoA detection
Welcome to the technical support center for the detection of 2,4,4-Trimethylpent-2-enoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the detection of 2,4,4-Trimethylpent-2-enoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this branched-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in LC-MS/MS analysis of acyl-CoAs?
High background noise in LC-MS/MS analysis can originate from several sources, significantly impacting the signal-to-noise ratio and the sensitivity of your assay. Common culprits include contaminated solvents or reagents, carryover from previous samples, column bleed, and the presence of interfering compounds from the sample matrix.[1][2] It is also important to ensure that mobile phase additives are of high quality and used at the lowest effective concentration to avoid increased background noise.[1]
Q2: How can I improve the stability of 2,4,4-Trimethylpent-2-enoyl-CoA and other acyl-CoA standards during sample preparation and analysis?
Acyl-CoA thioesters can be unstable, particularly in aqueous solutions at basic or strongly acidic pH.[3] To enhance stability, it is recommended to prepare and store stock solutions in an aqueous solution with a pH between 2 and 6.[3] For sample reconstitution prior to LC-MS analysis, using a buffered solvent, such as 50 mM ammonium (B1175870)acetate (B1210297) at a neutral pH, has been shown to stabilize most acyl-CoA compounds.[4] It is also advisable to process samples on ice and analyze them as quickly as possible after preparation. Storing dry pellets of sample extracts at -80°C can help preserve stability for longer periods.[4]
Q3: What are the expected fragmentation patterns for 2,4,4-Trimethylpent-2-enoyl-CoA in positive ion mode MS/MS?
Q4: What are potential sources of isobaric interference for 2,4,4-Trimethylpent-2-enoyl-CoA?
Due to its branched-chain structure, 2,4,4-Trimethylpent-2-enoyl-CoA may have several isomers that can cause interference in mass spectrometry if they are not chromatographically separated. These can include other acyl-CoAs with the same elemental composition but different branching patterns or double bond positions. It is crucial to have a robust chromatographic method to separate such isomers to ensure accurate quantification.
Q5: Which sample preparation technique is best for reducing matrix effects when analyzing biological samples for 2,4,4-Trimethylpent-2-enoyl-CoA?
The choice of sample preparation technique depends on the sample matrix and the desired balance between recovery and cleanliness.
Protein Precipitation (PPT): This is a simple and fast method. Using 5-sulfosalicylic acid (SSA) for deproteinization has been shown to be effective and avoids the need for a subsequent solid-phase extraction (SPE) step, which can lead to the loss of some acyl-CoA species.[5] Another common precipitant is trichloroacetic acid (TCA).[9]
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract, which may result in a lower matrix effect.[10] However, recovery of all acyl-CoA species can be challenging, and the method is more time-consuming than PPT.[5][10] HybridSPE is a technique that has been shown to be very effective at removing both phospholipids (B1166683) and proteins, leading to minimal matrix interference.[11]
For a comprehensive analysis, comparing the results from both a simple protein precipitation and a more rigorous SPE cleanup for your specific sample matrix is recommended.
Troubleshooting Guides
Issue 1: High Background Noise and Poor Signal-to-Noise (S/N) Ratio
This is one of the most frequent challenges in trace-level analysis. A systematic approach is necessary to identify and eliminate the source of the noise.
Potential Cause
Troubleshooting Step
Expected Outcome
Contaminated Solvents/Reagents
1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[1] 2. Sonicate the mobile phase to remove dissolved gases. 3. Run a blank gradient (without injection) to assess the baseline.
A significant reduction in baseline noise if the solvents were the source of contamination.
LC System Contamination
1. Flush the entire LC system, including the injector and sample loop, with a strong solvent mixture (e.g., isopropanol:water). 2. If using ion-pairing reagents, dedicate a column and LC system to this application to avoid persistent background.[12]
Removal of accumulated contaminants, leading to a cleaner baseline.
Column Bleed
1. Ensure the column is not being operated above its recommended temperature limit. 2. Condition the new column according to the manufacturer's instructions. 3. If the column is old, replace it.
A stable baseline with minimal bleed signals, especially at the end of the gradient.
Matrix Effects
1. Optimize the sample preparation method to remove more interfering substances (e.g., use SPE instead of PPT).[10][11] 2. Adjust the chromatographic gradient to better separate the analyte from co-eluting matrix components.
Improved S/N ratio due to reduced ion suppression or enhancement from the matrix.
Mass Spectrometer Source Contamination
1. Clean the ion source, including the capillary and lenses, according to the manufacturer's protocol.
Increased signal intensity and reduced background noise.
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for troubleshooting high background noise.
Poor chromatography can lead to inaccurate quantification and reduced sensitivity.
Potential Cause
Troubleshooting Step
Expected Outcome
Inappropriate Mobile Phase pH
1. Adjust the pH of the aqueous mobile phase. For acyl-CoAs, a slightly acidic to neutral pH is often used.
Improved peak shape (less tailing) and potentially altered retention time.
Suboptimal Ion-Pairing Reagent
1. If using ion-pairing chromatography, optimize the type and concentration of the ion-pairing reagent. Volatile agents like triethylamine (B128534) (TEA) or N,N-dimethylbutylamine are often preferred for MS compatibility.[12][13] 2. Ensure the column is fully equilibrated with the ion-pairing reagent.[14]
Enhanced retention and improved peak symmetry for the highly polar acyl-CoA.
Column Degradation
1. Reverse flush the column according to the manufacturer's instructions. 2. If peak shape does not improve, replace the column.
Restoration of sharp, symmetrical peaks.
Sample Solvent Effects
1. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[4]
Narrower and more symmetrical peaks at the beginning of the chromatogram.
Quantitative Data Summary
The following tables provide a summary of quantitative data for various acyl-CoAs from published methods. This data can serve as a benchmark for your own experiments, though performance for 2,4,4-Trimethylpent-2-enoyl-CoA may vary.
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Recovery
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from a method demonstrated to have good recovery for short-chain acyl-CoAs without the need for SPE.[5][15]
Sample Collection: Collect cell pellets or tissues and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.
Extraction:
For cell pellets (e.g., 1-5 million cells), add 200 µL of ice-cold 2.5% (w/v) SSA in water.
For tissues, homogenize the frozen tissue in 10 volumes of ice-cold 2.5% SSA.
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to each sample.
Lysis: Vortex the samples vigorously for 1 minute and then incubate on ice for 10 minutes.
Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general reversed-phase LC-MS/MS method suitable for the analysis of a broad range of acyl-CoAs.
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase A: Water with 10 mM N,N-dimethylbutylamine (or another suitable volatile ion-pairing agent).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.5 min: 95% to 5% B
18.5-25 min: 5% B (re-equilibration)
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
MS Parameters:
Ionization Mode: ESI+
Capillary Voltage: 3.5 kV
Source Temperature: 150°C
Desolvation Temperature: 400°C
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to the product ion resulting from the neutral loss of 507 Da. A secondary, confirmatory transition to m/z 428 can also be monitored.
Experimental Workflow for Acyl-CoA Analysis
Caption: A standard workflow for the extraction and analysis of acyl-CoAs.
preventing degradation of 2,4,4-Trimethylpent-2-enoyl-CoA during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylpent-2-enoyl-CoA. Our goal...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylpent-2-enoyl-CoA. Our goal is to help you prevent its degradation during extraction and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2,4,4-Trimethylpent-2-enoyl-CoA degradation during extraction?
A1: 2,4,4-Trimethylpent-2-enoyl-CoA, like other acyl-CoA thioesters, is susceptible to both enzymatic and chemical degradation. The primary causes of degradation during extraction include:
Enzymatic hydrolysis: Endogenous thioesterases present in the biological sample can rapidly cleave the thioester bond.
Chemical instability: The thioester bond is susceptible to hydrolysis, especially at alkaline or strongly acidic pH. The double bond in the enoyl group can also be subject to isomerization or hydration.
Oxidation: Although less common for the thioester itself, the lipid portion can be susceptible to oxidation, which can indirectly affect the integrity of the molecule.
Physical factors: High temperatures and prolonged exposure to extraction solvents can accelerate degradation.
Q2: I am seeing lower than expected yields of 2,4,4-Trimethylpent-2-enoyl-CoA in my extracts. What could be the issue?
A2: Low yields are a common problem and can stem from several factors. Consider the following troubleshooting steps:
Inefficient cell lysis: Ensure your homogenization or sonication protocol is sufficient to break open the cells or tissue and release the acyl-CoAs.
Suboptimal extraction solvent: The choice of solvent is critical. Acidic conditions can lead to poor recovery, while overly harsh solvents can degrade the molecule.[1] An 80% methanol (B129727) solution buffered with ammonium (B1175870)acetate (B1210297) at a neutral pH has been shown to be effective for a broad range of acyl-CoAs.[1]
Precipitation of the analyte: 2,4,4-Trimethylpent-2-enoyl-CoA may precipitate if the polarity of the extraction solvent is not optimal.
Adsorption to labware: Acyl-CoAs can adsorb to glass and plastic surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.
Degradation during processing: Minimize the time between sample collection and extraction, and keep samples on ice throughout the procedure.
Q3: My LC-MS analysis shows multiple peaks that could correspond to isomers of 2,4,4-Trimethylpent-2-enoyl-CoA. Why is this happening?
A3: The presence of multiple isomers could be due to:
Isomerization during extraction: The double bond at the 2-position can potentially shift under certain pH and temperature conditions. Maintaining a neutral pH and low temperatures during extraction is crucial.
Biological isomers: It's possible that the biological system itself produces isomers of the molecule.
In-source fragmentation/isomerization: The conditions within the mass spectrometer's ion source can sometimes induce isomerization or fragmentation that may appear as separate peaks.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or no detectable 2,4,4-Trimethylpent-2-enoyl-CoA
Incomplete cell lysis.
Optimize homogenization or sonication parameters. Visually inspect for cell disruption under a microscope.
Degradation by endogenous enzymes.
Quench metabolic activity immediately upon sample collection by flash-freezing in liquid nitrogen.
Inappropriate extraction solvent.
Use a neutral pH buffered solvent system, such as 80% methanol with 50 mM ammonium acetate (pH 6.8).[1] Avoid strong acids like formic acid in the initial extraction solvent.[1]
High variability between replicate samples
Inconsistent sample handling.
Standardize all steps of the extraction protocol, including timing and temperature control.
Partial precipitation of the analyte.
Ensure the extraction solvent is thoroughly mixed with the sample and consider a multi-step extraction to improve recovery.
Adsorption to surfaces.
Use low-retention labware and pre-rinse pipette tips with the extraction solvent.
Presence of unexpected peaks in chromatogram
Contamination.
Use high-purity solvents and reagents. Run a blank extraction (without sample) to identify potential contaminants.
Isomerization.
Maintain low temperatures (4°C) throughout the extraction and analysis process. Ensure the pH of all solutions remains neutral.
Analyte degradation during storage.
Analyze extracts immediately after preparation. If storage is necessary, store at -80°C and minimize freeze-thaw cycles.
Experimental Protocol: Extraction of 2,4,4-Trimethylpent-2-enoyl-CoA from Cell Culture
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
Cell scraper
Phosphate-buffered saline (PBS), ice-cold
Extraction Solvent: 80% Methanol / 20% 50 mM Ammonium Acetate (pH 6.8), pre-chilled to -20°C
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
Microcentrifuge tubes (low-adhesion)
Centrifuge capable of 4°C and >12,000 x g
Nitrogen gas evaporator or vacuum concentrator
Procedure:
Cell Harvesting:
Place the cell culture dish on ice.
Aspirate the culture medium.
Wash the cells twice with ice-cold PBS.
Add 1 mL of ice-cold PBS and scrape the cells.
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
Centrifuge at 1,000 x g for 2 minutes at 4°C.
Discard the supernatant.
Metabolite Extraction:
Add 500 µL of pre-chilled (-20°C) extraction solvent containing the internal standard to the cell pellet.
Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.
Incubate on ice for 20 minutes to allow for protein precipitation.
Clarification:
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
Supernatant Collection:
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the pellet.
Solvent Evaporation:
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator at low temperature.
Reconstitution and Analysis:
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis (e.g., 50-100 µL).
Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any remaining insoluble material.
Transfer the clear supernatant to an autosampler vial for immediate LC-MS analysis.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving issues leading to the degradation of 2,4,4-Trimethylpent-2-enoyl-CoA during extraction.
Caption: A diagram illustrating the primary enzymatic and chemical degradation pathways for 2,4,4-Trimethylpent-2-enoyl-CoA.
resolving co-elution problems in chromatography of 2,4,4-Trimethylpent-2-enoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution problems encountered during the chromatographic analysis of 2,4,4-Trimethylpent-2-enoyl-CoA....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution problems encountered during the chromatographic analysis of 2,4,4-Trimethylpent-2-enoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography?
A1: Co-elution is a common issue in chromatography where two or more different compounds elute from the chromatography column at the same or very similar times, resulting in overlapping or completely merged peaks in the chromatogram.[1][2] This phenomenon compromises the accuracy of both qualitative and quantitative analysis, as it prevents the proper identification and measurement of the individual compounds.[1]
Q2: How can I detect co-elution in my chromatogram of 2,4,4-Trimethylpent-2-enoyl-CoA?
A2: Detecting co-elution can be challenging, especially when peaks perfectly overlap. Here are several methods to identify it:
Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders or tailing, which can indicate the presence of a hidden peak.[1] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. This involves comparing UV-Vis spectra taken across the entire peak.[2] If the spectra are not identical, it suggests that more than one compound is present.[1][2]
Mass Spectrometry (MS) Detection: A mass spectrometer is a powerful tool for detecting co-elution. By taking mass spectra across the peak, you can identify if different m/z (mass-to-charge) ratios are present, which would confirm the presence of multiple compounds.[1][2]
Q3: What are some common compounds that might co-elute with 2,4,4-Trimethylpent-2-enoyl-CoA?
A3: While specific co-eluting compounds depend on the sample matrix, potential candidates for co-elution with 2,4,4-Trimethylpent-2-enoyl-CoA often share similar structural and chemical properties. These may include:
Positional Isomers: Isomers of 2,4,4-Trimethylpent-2-enoyl-CoA where the double bond is in a different position.
Structural Isomers: Other acyl-CoAs with the same molecular weight but a different branching structure.
Related Acyl-CoAs: Acyl-CoAs of similar chain length and polarity that may be present in the biological matrix.
Degradation Products: Compounds that result from the breakdown of 2,4,4-Trimethylpent-2-enoyl-CoA during sample preparation or storage.
Q4: What is a good starting point for a reversed-phase HPLC method for 2,4,4-Trimethylpent-2-enoyl-CoA analysis?
A4: A common starting point for the analysis of short to medium-chain acyl-CoAs is a reversed-phase HPLC method using a C18 column.[3][4] The mobile phase typically consists of an aqueous buffer and an organic modifier, with a gradient elution to separate compounds based on their hydrophobicity.[5] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides a systematic approach to resolving co-elution issues.
Caption: A workflow diagram for troubleshooting co-elution problems in HPLC.
Problem: I have a shoulder on my main peak, suggesting a co-eluting impurity. How can I resolve this?
A: A peak shoulder is a classic sign of co-elution where separation is partial.[1] To improve resolution, you need to adjust the selectivity, efficiency, or retention of your method.
Modify the Elution Gradient: A shallower gradient can increase the separation between closely eluting peaks.[6] Try decreasing the rate of change of the organic solvent concentration.
Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter the selectivity of the separation. If you are using acetonitrile, try substituting it with methanol (B129727), or vice versa.
Adjust Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[7] Acyl-CoAs have phosphate (B84403) groups, so ensuring a consistent and optimal pH is crucial.
Problem: My peak for 2,4,4-Trimethylpent-2-enoyl-CoA is completely merged with another peak. What is the best strategy to achieve separation?
A: When peaks are completely merged, significant changes to the method's selectivity are often required.
Recommended Actions:
Change the Stationary Phase: This is often the most effective way to alter selectivity.[2] If you are using a standard C18 column, consider switching to a column with a different chemistry, such as:
Phenyl-Hexyl: Offers different selectivity due to pi-pi interactions.
Embedded Polar Group (EPG): Can provide different retention characteristics for polar analytes.
Chiral Column: If you suspect co-elution with a stereoisomer, a chiral stationary phase may be necessary for separation.[8]
Use an Ion-Pairing Reagent: For highly polar or ionic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution. However, this can make the method more complex and may not be compatible with MS detection.
Quantitative Data Summary: HPLC Method Parameters
The following table summarizes typical starting parameters for acyl-CoA analysis that can be adapted for 2,4,4-Trimethylpent-2-enoyl-CoA.
(This gradient is adapted from a method for short to medium chain acyl-CoAs and may require optimization.)[3]
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of Acyl-CoAs
This protocol provides a detailed methodology for the separation of acyl-CoAs, which can be used as a starting point for the analysis of 2,4,4-Trimethylpent-2-enoyl-CoA.
1. Sample Preparation:
For tissue or cell samples, homogenization and extraction are necessary. A common method involves homogenization in a buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with an organic solvent like acetonitrile.[4]
After extraction, the sample can be purified using solid-phase extraction (SPE) to remove interfering substances.[4]
The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions, such as 50 mM ammonium acetate.[3]
2. Mobile Phase Preparation:
Mobile Phase A: Prepare a solution of 5 mM ammonium acetate in HPLC-grade water. Adjust the pH to 6.8 using acetic acid or ammonium hydroxide. Filter the solution through a 0.22 µm filter.
Mobile Phase B: Use HPLC-grade methanol or acetonitrile. Filter the solvent through a 0.22 µm filter.
3. HPLC System Setup and Execution:
Column: Install a C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[3]
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 98% A, 2% B) for at least 15-20 minutes or until a stable baseline is achieved.[6]
Injection: Inject the prepared sample (5-20 µL).
Gradient Elution: Run the gradient program as specified in the table above or an optimized version thereof.
Detection: Monitor the column eluent at 260 nm for the adenine (B156593) base of the CoA moiety or use a mass spectrometer for more selective and sensitive detection.[4]
Re-equilibration: After each run, ensure the column is fully re-equilibrated to the initial conditions before the next injection to ensure reproducible retention times.
Technical Support Center: Quantification of 2,4,4-Trimethylpent-2-enoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2,4,4-Trimethylpent-2-en...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2,4,4-Trimethylpent-2-enoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when handling samples for 2,4,4-Trimethylpent-2-enoyl-CoA quantification?
A1: Due to their inherent instability, proper sample handling is crucial for accurate quantification of acyl-CoAs, including 2,4,4-Trimethylpent-2-enoyl-CoA. Key considerations include:
Immediate Processing: Whenever possible, process fresh tissue or cells immediately to minimize degradation.[1]
Flash-Freezing: If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C. This helps to preserve the integrity of the analytes.[1]
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can significantly degrade acyl-CoAs.[1] Aliquot samples into smaller, single-use volumes before freezing.
Work on Ice: Perform all sample preparation steps on ice to reduce enzymatic and chemical degradation.[1]
Q2: Which analytical technique is most suitable for the quantification of 2,4,4-Trimethylpent-2-enoyl-CoA?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs.[2][3][4] This technique offers high sensitivity and selectivity, which is essential for distinguishing and quantifying specific acyl-CoA species within complex biological matrices.[3][4] Multiple reaction monitoring (MRM) is a common LC-MS/MS technique used for its specificity in monitoring precursor-to-product ion transitions unique to the analyte of interest.[3]
Q3: How can I improve the stability of 2,4,4-Trimethylpent-2-enoyl-CoA in my prepared samples?
A3: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[3] To enhance stability:
pH Control: Reconstitute samples in a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate.[3][5]
Solvent Choice: Using methanol (B129727) or a buffered solution for reconstitution can improve stability compared to unbuffered aqueous solutions.[3]
Storage: For short-term storage, keep samples at 4°C. For long-term storage, store them as a dry pellet at -80°C.[3]
Vial Type: Using glass vials instead of plastic can decrease signal loss and improve sample stability.[6]
Troubleshooting Guides
This section addresses common problems encountered during the quantification of 2,4,4-Trimethylpent-2-enoyl-CoA.
Issue 1: Low Recovery of 2,4,4-Trimethylpent-2-enoyl-CoA
Potential Cause
Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization
Ensure thorough homogenization of the tissue; a glass homogenizer is recommended.[1] Optimize the solvent-to-tissue ratio, with a 20-fold excess of solvent often being effective.[1]
Analyte Degradation
Work quickly and maintain cold temperatures (on ice) throughout the extraction process.[1] Use high-purity, fresh solvents. Incorporate an internal standard early in the workflow to monitor and correct for recovery loss.[1]
Inefficient Solid-Phase Extraction (SPE)
If using SPE, ensure the column is properly conditioned and not allowed to dry out before loading the sample.[1] Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.
Suboptimal Extraction Solvent
The choice of extraction solvent is critical. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] For acyl-CoAs, an 80% methanol extraction has been shown to yield high MS intensities.[5]
Issue 2: Poor Chromatographic Peak Shape and Resolution
Potential Cause
Troubleshooting Steps
Inappropriate Column Chemistry
For the analysis of acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[3]
Suboptimal Mobile Phase
The use of ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape and resolution for acyl-CoAs.[3]
Matrix Effects
Biological samples contain numerous compounds that can co-elute with the analyte and cause ion suppression. Proper sample cleanup, such as SPE, can help minimize these effects.[3]
Issue 3: Inaccurate or Imprecise Quantification
Potential Cause
Troubleshooting Steps
Matrix Effects
Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[3]
Non-Linearity
Employ a weighted linear regression (e.g., 1/x) for calibration curves to enhance accuracy, particularly at lower concentrations.[3]
Lack of a Suitable Internal Standard
Use a stable isotope-labeled internal standard of 2,4,4-Trimethylpent-2-enoyl-CoA if available. If not, an odd-chain acyl-CoA that is not endogenously present can be used to control for extraction variability.[3]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][7]
Homogenization:
Weigh approximately 100 mg of frozen tissue.
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard.[1]
A Comparative Guide to 2,4,4-Trimethylpent-2-enoyl-CoA and Other Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of 2,4,4-Trimethylpent-2-enoyl-CoA with other common branched-chain acyl-CoAs, namely isovaleryl-CoA, isobutyryl-C...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,4,4-Trimethylpent-2-enoyl-CoA with other common branched-chain acyl-CoAs, namely isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. Due to the limited direct experimental data on 2,4,4-Trimethylpent-2-enoyl-CoA, this comparison is based on its structural characteristics and the established metabolic pathways of other well-characterized branched-chain acyl-CoAs.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine.[1] These metabolic pathways are vital for energy production and the synthesis of various biomolecules.[1] Dysregulation of BCAA metabolism and the accumulation of specific branched-chain acyl-CoAs are associated with several metabolic disorders, making them important targets for research and drug development.[2]
2,4,4-Trimethylpent-2-enoyl-CoA is a synthetic unsaturated branched-chain acyl-CoA. Its unique structure, featuring multiple methyl groups, presents an interesting case for comparison with naturally occurring branched-chain acyl-CoAs derived from BCAA metabolism.
Comparative Analysis of Biochemical Properties
This section compares the structural and predicted biochemical properties of 2,4,4-Trimethylpent-2-enoyl-CoA with isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA.
Property
2,4,4-Trimethylpent-2-enoyl-CoA
Isovaleryl-CoA
Isobutyryl-CoA
2-Methylbutyryl-CoA
Parent Amino Acid
Not applicable (synthetic)
Leucine
Valine
Isoleucine
Molecular Formula
C₂₉H₄₈N₇O₁₇P₃S
C₂₆H₄₄N₇O₁₇P₃S
C₂₅H₄₂N₇O₁₇P₃S
C₂₆H₄₄N₇O₁₇P₃S
Molecular Weight
895.7 g/mol
851.6 g/mol
837.6 g/mol
851.6 g/mol
Structure
Unsaturated, highly branched
Saturated, branched
Saturated, branched
Saturated, branched
Key Structural Features
Gem-dimethyl group at C4, methyl group at C2, double bond at C2
Isopropyl group
Isopropyl group
Sec-butyl group
Predicted Metabolic Enzyme
Likely a substrate for a specific acyl-CoA dehydrogenase, but with potential steric hindrance
The catabolism of BCAAs generates distinct branched-chain acyl-CoAs, which are further metabolized through a series of enzymatic reactions primarily within the mitochondria.
Established Metabolic Pathways
The metabolic fates of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA are well-documented. These pathways involve specific acyl-CoA dehydrogenases that catalyze the initial dehydrogenation step.
Figure 1: Overview of the initial steps in the catabolism of branched-chain amino acids, leading to the formation of their respective acyl-CoA derivatives.
Predicted Metabolic Pathway of 2,4,4-Trimethylpent-2-enoyl-CoA
Based on its structure as an α,β-unsaturated acyl-CoA, 2,4,4-Trimethylpent-2-enoyl-CoA is predicted to undergo further metabolism. However, the high degree of branching, particularly the gem-dimethyl group at the C4 position, may pose significant steric hindrance to the enzymes typically involved in β-oxidation. It is hypothesized that it might be a poor substrate for enoyl-CoA hydratases or may require a specific isomerase for further processing.
Figure 2: A hypothetical metabolic pathway for 2,4,4-Trimethylpent-2-enoyl-CoA, highlighting potential enzymatic steps and challenges.
Experimental Protocols for Acyl-CoA Analysis
The analysis and quantification of acyl-CoAs are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][4]
Sample Preparation for Acyl-CoA Extraction
Cell or Tissue Lysis: Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and precipitate proteins.
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol (B129727) in water).
LC-MS/MS Analysis
Chromatographic Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution profile. A typical mobile phase system consists of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
Mass Spectrometry Detection: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each acyl-CoA of interest should be optimized for maximum sensitivity.[3]
Figure 3: A general workflow for the analysis of acyl-CoAs using LC-MS/MS.
Comparative Enzyme Kinetics (Predicted)
While direct experimental data for 2,4,4-Trimethylpent-2-enoyl-CoA is unavailable, we can predict its interaction with key metabolic enzymes based on the known substrate specificities of acyl-CoA dehydrogenases.
SBCAD has broader specificity for short branched-chain acyl-CoAs.
Putative Dehydrogenase for 2,4,4-Trimethylpent-2-enoyl-CoA
2,4,4-Trimethylpent-2-enoyl-CoA
High (Low Affinity)
Low
The bulky trimethylpentenoyl structure is expected to result in poor binding to the active sites of known ACADs, leading to lower catalytic efficiency.
Conclusion
2,4,4-Trimethylpent-2-enoyl-CoA represents a structurally unique branched-chain acyl-CoA. In comparison to naturally occurring counterparts derived from BCAA metabolism, its highly branched structure, particularly the gem-dimethyl group, is predicted to significantly impact its metabolic fate. It is likely to be a poor substrate for the known enzymes of β-oxidation, potentially leading to its accumulation or metabolism through alternative pathways if introduced into a biological system. Further in vitro enzymatic assays and cellular metabolism studies are required to experimentally validate these predictions and fully elucidate the biochemical properties and metabolic consequences of this novel molecule. The analytical methods and experimental workflows described in this guide provide a framework for such future investigations.
A Comparative Guide to the Validation of a Novel Analytical Method for 2,4,4-Trimethylpent-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a novel, high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantif...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,4,4-Trimethylpent-2-enoyl-CoA against established alternative analytical techniques. The quantification of acyl-Coenzyme A (acyl-CoA) thioesters is critical for understanding cellular metabolism and its role in various disease states.[1] Given their diverse structures and varying concentrations in biological matrices, robust and sensitive analytical methods are essential for accurate measurement.[2] This document outlines the validation of a new method, presenting its performance characteristics in comparison to traditional approaches and providing detailed experimental protocols.
Comparison of Analytical Methods
The analysis of acyl-CoAs presents challenges due to their instability in aqueous solutions and the complexity of biological samples.[3] While various methods have been developed, LC-MS/MS has emerged as the gold standard for its superior sensitivity and specificity.[1][2] This section compares our novel LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays.
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters of the novel LC-MS/MS method alongside alternative techniques, based on typical performance for acyl-CoA analysis.
Parameter
Novel LC-MS/MS Method
HPLC-UV
Enzymatic Assay
Limit of Quantification (LOQ)
Low fmol
Low pmol
pmol to nmol
**Linearity (R²) **
>0.99
>0.99
Variable
Accuracy (% Recovery)
85-115%
80-120%
90-110%
Precision (%RSD)
<15%
<20%
<15%
Specificity
High (based on mass)
Moderate (based on retention time)
High (enzyme-dependent)
Throughput
High
Moderate
Low to Moderate
Matrix Effect
Can be significant
Low
Low
Advantages and Disadvantages of a Novel LC-MS/MS Method
Method
Advantages
Disadvantages
Novel LC-MS/MS
High sensitivity and specificity, suitable for complex matrices, high throughput.[1][2]
Susceptible to matrix effects, requires expensive instrumentation.
HPLC-UV
Robust and widely available, less prone to matrix effects.[4]
Lower sensitivity and specificity compared to LC-MS/MS.[2]
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in a coupled reaction.
1. Reaction Mixture
Prepare a reaction buffer containing a specific dehydrogenase enzyme that acts on 2,4,4-Trimethylpent-2-enoyl-CoA.
Include NAD+ or a similar cofactor in the reaction mixture.
2. Measurement
Initiate the reaction by adding the sample containing the analyte.
Monitor the increase in NADH concentration by measuring the absorbance at 340 nm.[1]
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the validation workflow for the new analytical method and a hypothetical metabolic pathway involving 2,4,4-Trimethylpent-2-enoyl-CoA.
Caption: Workflow for the validation of the new LC-MS/MS method.
Caption: Hypothetical metabolic pathway of 2,4,4-Trimethylpent-2-enoyl-CoA.
Comparative Guide for the Identity Confirmation of 2,4,4-Trimethylpent-2-enoyl-CoA Using Standard Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comparative overview of two primary analytical techniques for con...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comparative overview of two primary analytical techniques for confirming the identity of 2,4,4-Trimethylpent-2-enoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines the principles, experimental protocols, and expected data for each method, assuming the use of a synthesized or commercially sourced standard for comparison.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical technique often depends on the specific requirements of the experiment, such as sensitivity, structural information needed, and sample throughput. Below is a summary of the key performance characteristics of LC-MS/MS and NMR for the analysis of 2,4,4-Trimethylpent-2-enoyl-CoA.
Feature
LC-MS/MS
NMR Spectroscopy
Primary Information
Molecular weight, fragmentation pattern, retention time
Detailed atomic-level structure, chemical environment of protons and carbons
Sensitivity
High (picomole to femtomole range)
Lower (nanomole to micromole range)
Specificity
High, based on mass-to-charge ratio and fragmentation
Very high, based on unique chemical shifts and coupling constants
Sample Throughput
High
Low to moderate
Quantitative Analysis
Requires isotopically labeled internal standards for best accuracy
Can be inherently quantitative with a suitable internal standard
Structural Elucidation
Infers structure from fragmentation
Provides direct evidence of atomic connectivity
Experimental Protocols
Detailed methodologies for both LC-MS/MS and NMR are provided below. These protocols are based on established methods for the analysis of other acyl-CoA species and are adapted for 2,4,4-Trimethylpent-2-enoyl-CoA.[1][2]
LC-MS/MS Protocol
This method is ideal for detecting and quantifying low-abundance 2,4,4-Trimethylpent-2-enoyl-CoA in complex biological matrices.
1. Sample Preparation (from cell culture or tissue):
Homogenize the sample in a cold extraction solution (e.g., 80:20 methanol (B129727):water with 0.5% acetic acid).
Centrifuge to pellet protein and cellular debris.
Collect the supernatant and dry it under a stream of nitrogen.
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).
2. Liquid Chromatography:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
Precursor Ion (Q1): The theoretical m/z of protonated 2,4,4-Trimethylpent-2-enoyl-CoA is calculated to be approximately 894.3 g/mol . The exact mass would be confirmed with a standard.
Product Ions (Q3): Common fragments for acyl-CoAs include the loss of the phosphopantetheine group. Key transitions to monitor would be based on the fragmentation of a standard.
Collision Energy: Optimized based on the fragmentation of the standard.
NMR Spectroscopy Protocol
NMR provides detailed structural information, confirming the precise arrangement of atoms within the molecule.
1. Sample Preparation:
A purified and relatively concentrated sample of 2,4,4-Trimethylpent-2-enoyl-CoA is required (typically >1 mg).
Lyophilize the sample to remove any water.
Dissolve the sample in a deuterated solvent (e.g., D₂O or CD₃OD).
Add a known amount of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.
2. NMR Data Acquisition:
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
Experiments:
1D ¹H NMR: To observe the proton signals and their multiplicities.
2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for establishing the overall structure.
3. Expected ¹H NMR Signals for the 2,4,4-Trimethylpent-2-enoyl Moiety:
The chemical shifts are estimates and would need to be confirmed with a standard.
Vinyl proton (-CH=): Expected to be a singlet or a narrowly split multiplet in the region of 6-7 ppm.
Methylene protons (-CH₂-): Expected around 2.2-2.5 ppm.
Methyl protons at C2 (=C-CH₃): Expected around 1.8-2.1 ppm.
tert-Butyl protons (-C(CH₃)₃): A sharp singlet expected around 1.0-1.3 ppm.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for confirming the identity of 2,4,4-Trimethylpent-2-enoyl-CoA.
Caption: Workflow for identity confirmation of 2,4,4-Trimethylpent-2-enoyl-CoA.
Caption: Key data points for identity confirmation.
Comparative Metabolic Profiling: 2,4,4-Trimethylpent-2-enoyl-CoA and an Alternative from Branched-Chain Amino Acid Catabolism
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the metabolic profiling of 2,4,4-Trimethylpent-2-enoyl-CoA and a structurally related alternative, Isovaleryl-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic profiling of 2,4,4-Trimethylpent-2-enoyl-CoA and a structurally related alternative, Isovaleryl-CoA, which is an intermediate in the catabolism of the branched-chain amino acid leucine. Due to the limited direct experimental data on 2,4,4-Trimethylpent-2-enoyl-CoA, this comparison infers its metabolic fate based on the well-established pathways of other branched-chain acyl-CoAs.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid β-oxidation, amino acid catabolism, and the synthesis of lipids.[1] Their steady-state levels and metabolic flux are tightly regulated, and dysregulation can be indicative of various disease states.[2] Branched-chain acyl-CoAs, a specific class of these molecules, are primarily derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[3] This guide focuses on the metabolic profiling of 2,4,4-Trimethylpent-2-enoyl-CoA, a synthetic branched-chain enoyl-CoA, and compares it to the naturally occurring Isovaleryl-CoA.
Data Presentation: Comparative Metabolite Analysis
Metabolic Step
2,4,4-Trimethylpent-2-enoyl-CoA (Predicted)
Isovaleryl-CoA (Established)
Enzyme Family
Initial Substrate
2,4,4-Trimethylpent-2-enoyl-CoA
Isovaleryl-CoA
-
Hydration
3-Hydroxy-2,4,4-trimethylpentanoyl-CoA
3-Hydroxyisovaleryl-CoA
Enoyl-CoA Hydratase
Dehydrogenation
3-Keto-2,4,4-trimethylpentanoyl-CoA
3-Methylcrotonyl-CoA
3-Hydroxyacyl-CoA Dehydrogenase
Carboxylation
-
3-Methylglutaconyl-CoA
Methylcrotonyl-CoA Carboxylase
Hydration
-
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3-Methylglutaconyl-CoA Hydratase
Cleavage
-
Acetyl-CoA + Acetoacetate
HMG-CoA Lyase
Experimental Protocols
The metabolic profiling of acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique offers high sensitivity and selectivity for the detection and quantification of these low-abundance molecules.
Sample Preparation (General Protocol for Acyl-CoA Extraction)
Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water).
Protein Precipitation: Precipitate proteins by centrifugation at a low temperature.
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs using a C18 SPE cartridge.
Elution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol).
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution profile. A common mobile phase system consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
Mass Spectrometry Detection: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.
Multiple Reaction Monitoring (MRM): Use MRM to specifically detect and quantify the target acyl-CoAs and their metabolites. The transitions are based on the precursor ion (the molecular weight of the acyl-CoA) and a characteristic product ion (typically corresponding to the CoA moiety). For all acyl-CoAs, a major fragment ion results from the neutral loss of the phosphorylated ADP moiety (M-507).[4]
Mandatory Visualization
Hypothetical Metabolic Pathway of 2,4,4-Trimethylpent-2-enoyl-CoA
Caption: Predicted metabolic pathway of 2,4,4-Trimethylpent-2-enoyl-CoA.
Unraveling the Metabolic Fate of 2,4,4-Trimethylpent-2-enoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The metabolism of xenobiotics, foreign compounds to an organism, is a critical area of study in toxicology and drug development. Understanding the enzymatic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The metabolism of xenobiotics, foreign compounds to an organism, is a critical area of study in toxicology and drug development. Understanding the enzymatic pathways involved in the breakdown of these compounds is paramount for assessing their safety and efficacy. This guide provides a comparative analysis of the metabolic pathway involving 2,4,4-Trimethylpent-2-enoyl-CoA, a metabolite of the branched-chain alkane 2,4,4-trimethylpentane (isooctane), and explores alternative detoxification routes.
The Xenobiotic Challenge: Metabolizing Branched-Chain Alkanes
Highly branched alkanes like isooctane, a component of gasoline, are xenobiotics that pose a metabolic challenge due to their complex structure. The initial step in their degradation typically involves oxidation, often mediated by cytochrome P450 monooxygenases, to form the corresponding alcohol, which is further oxidized to a carboxylic acid. This resulting branched-chain carboxylic acid, 2,4,4-trimethylpentanoic acid, is then activated to its coenzyme A (CoA) thioester, 2,4,4-trimethylpentanoyl-CoA, priming it for further breakdown. The introduction of a double bond then leads to the formation of 2,4,4-Trimethylpent-2-enoyl-CoA.
The Proposed Metabolic Pathway: A Modified Beta-Oxidation
The degradation of 2,4,4-Trimethylpentanoyl-CoA is thought to proceed through a modified β-oxidation pathway. This hypothesis is supported by studies on the metabolism of other branched-chain fatty acids and xenobiotic carboxylic acids. The key enzymatic steps are likely catalyzed by enzymes with broad substrate specificity, particularly those involved in the catabolism of branched-chain amino acids.
dot
Caption: Proposed modified β-oxidation pathway for 2,4,4-Trimethylpentanoyl-CoA.
The enzymes likely involved in this pathway exhibit promiscuity, meaning they can act on a variety of substrates, including xenobiotic acyl-CoAs.
Acyl-CoA Dehydrogenases (ACADs): The initial dehydrogenation is likely catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD or ACADSB) or isobutyryl-CoA dehydrogenase (ACAD8), enzymes involved in isoleucine and valine catabolism, respectively. These enzymes are known to have overlapping substrate specificities for 2-methyl branched-chain acyl-CoAs.[1]
Enoyl-CoA Hydratase: The subsequent hydration of the double bond is likely carried out by enoyl-CoA hydratase, short chain 1 (ECHS1), also known as crotonase. ECHS1 has a broad substrate specificity and is involved in the degradation of both fatty acids and branched-chain amino acids.[2]
3-Hydroxyacyl-CoA Dehydrogenase and Thiolase: The final steps would involve a 3-hydroxyacyl-CoA dehydrogenase and a thiolase to cleave the molecule, yielding smaller, more readily metabolizable fragments like pivaloyl-CoA and propionyl-CoA. Thiolases, in particular, have broad chain-length specificity.[3][4]
Alternative Metabolic Fates
While the modified β-oxidation pathway represents a primary route for the degradation of 2,4,4-Trimethylpentanoyl-CoA, other metabolic pathways can also contribute to the detoxification of its parent compound and similar xenobiotics.
dot
Caption: Alternative pathways for xenobiotic carboxylic acid metabolism.
Glucuronidation: Xenobiotic carboxylic acids can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases their water solubility, facilitating their excretion in urine or bile.[5]
Amino Acid Conjugation: The acyl-CoA thioester can be conjugated with amino acids, such as glycine (B1666218) or taurine, a reaction catalyzed by acyl-CoA:amino acid N-acyltransferases. This also produces a more water-soluble conjugate for excretion.
Peroxisomal β-Oxidation: Very long-chain and some branched-chain fatty acids undergo β-oxidation in peroxisomes. This pathway is another potential route for the degradation of xenobiotic acyl-CoAs. Studies have shown that peroxisomes are capable of shortening the acyl side-chains of drugs.[6][7]
Comparative Performance of Metabolic Pathways
Direct quantitative comparison of these pathways for 2,4,4-Trimethylpent-2-enoyl-CoA is challenging due to limited specific data. However, we can infer relative performance based on studies of similar compounds.
Parameter
Modified Mitochondrial β-Oxidation
Glucuronidation
Peroxisomal β-Oxidation
Substrate Affinity
Moderate to low for xenobiotics
Varies depending on UGT isoform
Generally lower for short to medium branched-chains
Metabolic Capacity
Potentially high due to enzyme promiscuity
Can be saturated at high substrate concentrations
Significant contribution, especially for longer chains
Validating the role of 2,4,4-Trimethylpent-2-enoyl-CoA in its metabolic pathway requires specific experimental approaches. Below are outlines of key experimental protocols that can be adapted for this purpose.
dot
Caption: General experimental workflow for studying xenobiotic acyl-CoA metabolism.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay measures the reduction of a reporter dye coupled to the oxidation of the acyl-CoA substrate.
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, FAD, and a suitable electron acceptor (e.g., ferrocenium).
Enzyme: Add purified recombinant ACADSB or ACAD8 enzyme.
Substrate: Initiate the reaction by adding 2,4,4-Trimethylpentanoyl-CoA.
Measurement: Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer.
Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
Enoyl-CoA Hydratase (ECHS1) Activity Assay
This assay measures the hydration of the enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing the substrate, 2,4,4-Trimethylpent-2-enoyl-CoA.
Enzyme: Initiate the reaction by adding purified recombinant ECHS1.
Measurement: Monitor the decrease in absorbance at 263 nm over time.
Data Analysis: Calculate the enzyme activity from the initial linear rate of absorbance decrease.
Whole-Cell Metabolism Assay
This assay uses intact cells to study the overall metabolism of the parent compound.
Cell Culture: Culture a suitable cell line (e.g., primary hepatocytes or a cell line expressing relevant metabolic enzymes).
Treatment: Treat the cells with 2,4,4-trimethylpentane.
Sample Collection: Collect cell lysates and culture medium at different time points.
Metabolite Analysis: Extract metabolites and analyze the formation of 2,4,4-trimethylpentanoic acid, its CoA ester, and subsequent β-oxidation products using LC-MS/MS or GC-MS.
Pathway Inhibition: To confirm the involvement of specific pathways, pre-treat cells with known inhibitors of β-oxidation (e.g., etomoxir (B15894) for mitochondrial fatty acid oxidation) or cytochrome P450 enzymes.
Conclusion
The metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA likely proceeds through a modified β-oxidation pathway, leveraging the substrate promiscuity of enzymes involved in branched-chain amino acid catabolism. While this pathway is a significant route for detoxification, alternative mechanisms such as glucuronidation and peroxisomal β-oxidation also play a role in the clearance of its parent xenobiotic. Further research with specific quantitative assays is necessary to fully elucidate the kinetics and relative contributions of these pathways, which will provide valuable insights for predicting the metabolic fate and potential toxicity of similar branched-chain xenobiotics.
The Differential Cellular Impact of 2,4,4-Trimethylpent-2-enoyl-CoA: A Comparative Analysis
A Hypothetical Exploration of a Novel Branched-Chain Acyl-CoA Ester's Effects on Hepatocytes, Adipocytes, and Neuronal Cells For Immediate Release In the complex landscape of cellular metabolism, acyl-coenzyme A (acyl-Co...
Author: BenchChem Technical Support Team. Date: December 2025
A Hypothetical Exploration of a Novel Branched-Chain Acyl-CoA Ester's Effects on Hepatocytes, Adipocytes, and Neuronal Cells
For Immediate Release
In the complex landscape of cellular metabolism, acyl-coenzyme A (acyl-CoA) esters stand as central players, acting as intermediates in numerous metabolic pathways and as signaling molecules that modulate a variety of cellular processes.[1][2][3] While the roles of common straight-chain acyl-CoAs are well-documented, the influence of more unique, branched-chain variants remains a burgeoning field of investigation. This guide provides a comparative analysis of the hypothetical effects of a specific branched-chain acyl-CoA, 2,4,4-Trimethylpent-2-enoyl-CoA, on three distinct and metabolically critical cell types: hepatocytes, adipocytes, and neuronal cells.
Due to the absence of direct experimental data on 2,4,4-Trimethylpent-2-enoyl-CoA, this comparison is constructed based on established principles of branched-chain fatty acid metabolism, the known substrate specificities of relevant metabolic enzymes, and the observed effects of structurally similar molecules on cellular function. The information presented herein is intended to serve as a scientifically-grounded framework for researchers, scientists, and drug development professionals, guiding future experimental inquiries into this and other novel metabolic intermediates.
Comparative Effects of 2,4,4-Trimethylpent-2-enoyl-CoA Across Cell Types
The metabolic fate and cellular impact of 2,4,4-Trimethylpent-2-enoyl-CoA are predicted to vary significantly among hepatocytes, adipocytes, and neuronal cells, owing to their distinct metabolic specializations. The following tables summarize these hypothesized differences.
Table 1: Predicted Metabolic Fate and Impact on Core Metabolic Pathways
Parameter
Hepatocytes
Adipocytes
Neuronal Cells
Primary Metabolic Fate
Partial β-oxidation, potential for ketogenesis or incorporation into complex lipids.
Limited β-oxidation, potential interference with lipogenesis.
Limited catabolism for energy; potential for accumulation and lipotoxicity.
Susceptibility to β-oxidation
Moderate; likely slowed by branched structure, potentially leading to incomplete oxidation.
Low; adipocytes have a lower capacity for β-oxidation of unusual fatty acids compared to the liver.
Low; neurons primarily rely on glucose and ketones for energy and have limited fatty acid oxidation capacity.
Impact on Lipogenesis
Potentially inhibitory; accumulation of unusual acyl-CoA species can allosterically inhibit key lipogenic enzymes.
Likely inhibitory; branched-chain fatty acids have been shown to decrease the expression of genes related to lipid synthesis.[4]
Not a primary metabolic activity; indirect effects may occur through altered precursor availability or cellular stress.
Effect on Cellular Respiration
May be impaired due to inefficient oxidation and potential mitochondrial stress.
Minor direct impact, as fatty acid oxidation is not the primary energy source in the fed state.
Potential for significant impairment due to mitochondrial dysfunction and oxidative stress.
Potential for Cellular Stress
Moderate; accumulation of metabolic intermediates could induce oxidative stress and endoplasmic reticulum (ER) stress.
Low to moderate; may alter adipokine secretion and inflammatory signaling.
High; accumulation could lead to lipotoxicity, mitochondrial dysfunction, and impaired neuronal function.[5][6]
Table 2: Hypothesized Effects on Cellular Signaling and Function
Parameter
Hepatocytes
Adipocytes
Neuronal Cells
Modulation of Gene Expression
Potential alteration of genes involved in fatty acid metabolism (e.g., FASN, SREBP1) and inflammation (e.g., CRP, IL-6), as seen with other branched-chain fatty acids.[7][8]
Potential to decrease the expression of adipocyte genes associated with lipid metabolism and inflammation.[4]
Potential to induce stress-response gene expression and modulate genes involved in synaptic plasticity and cell survival.
Inflammatory Response
May promote a pro-inflammatory response due to cellular stress.
Could modulate the expression of inflammatory genes.[4]
May trigger neuroinflammation through glial cell activation in response to neuronal stress or damage.
Specialized Functional Impact
Potential for hepatotoxicity with chronic exposure, characterized by steatosis and inflammation.[9][10]
Altered adipokine secretion profile and potential contribution to insulin (B600854) resistance.
Impaired neurotransmission, synaptic dysfunction, and increased susceptibility to excitotoxicity.[11]
Proposed Metabolic and Signaling Pathways
The metabolism of 2,4,4-Trimethylpent-2-enoyl-CoA is anticipated to proceed through a modified β-oxidation pathway, with the branched structure presenting challenges for standard enzymatic processing.
Caption: Proposed metabolic pathway for 2,4,4-Trimethylpent-2-enoyl-CoA.
The accumulation of 2,4,4-Trimethylpent-2-enoyl-CoA or its metabolites could trigger cellular stress pathways, leading to adverse effects on cell function and viability.
Caption: Hypothesized cellular stress signaling induced by 2,4,4-Trimethylpent-2-enoyl-CoA.
Experimental Protocols
To validate the hypotheses presented in this guide, a series of in vitro experiments would be required. The following outlines the general methodologies that could be employed.
1. Cell Culture and Treatment:
Hepatocytes: Primary hepatocytes or HepG2 cells would be cultured under standard conditions.
Adipocytes: 3T3-L1 preadipocytes would be differentiated into mature adipocytes.
Neuronal Cells: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) would be used.
Treatment: Cells would be treated with varying concentrations of 2,4,4-trimethylpentanoic acid, the precursor to the CoA ester, for different time points.
2. Analysis of Fatty Acid Metabolism:
Fatty Acid Oxidation Assay: The rate of β-oxidation would be measured by quantifying the conversion of radiolabeled 2,4,4-trimethylpentanoic acid to acid-soluble metabolites.
Lipid Profiling: Cellular lipids would be extracted and analyzed by mass spectrometry to determine changes in the lipidome, including the accumulation of the parent fatty acid and its metabolites.
Gene Expression Analysis: Quantitative real-time PCR (qPCR) would be used to measure the mRNA levels of key enzymes involved in fatty acid synthesis and oxidation (e.g., FASN, ACADVL, CPT1).
3. Assessment of Cellular Viability and Stress:
Cytotoxicity Assays: Cell viability would be assessed using assays such as MTT or LDH release.
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels would be quantified using fluorescent probes like DCFDA.
ER Stress Markers: The expression of ER stress markers (e.g., CHOP, BIP) would be analyzed by qPCR or Western blotting.
Apoptosis Assays: Apoptosis would be detected by TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.
4. Functional Assays:
Hepatocytes: Glucose production and triglyceride secretion would be measured.
Adipocytes: Glucose uptake and lipolysis would be assessed.
Neuronal Cells: Neuronal activity could be monitored by measuring changes in intracellular calcium or by using multi-electrode arrays. Synaptic integrity could be assessed by immunofluorescence staining for synaptic markers.
Concluding Remarks
The comparative analysis presented here, though hypothetical, provides a crucial starting point for understanding the potential biological activities of 2,4,4-Trimethylpent-2-enoyl-CoA. The predicted cell-type specific effects underscore the importance of considering the unique metabolic contexts of different tissues when evaluating the impact of novel metabolites. Future experimental validation of these hypotheses will be instrumental in elucidating the precise roles of such branched-chain acyl-CoA esters in health and disease, and may open new avenues for therapeutic intervention in metabolic and neurological disorders.
A Review of 2,4,4-Trimethylpent-2-enoyl-CoA Studies: A Case of a Data Gap and a Look at a Closely Related Compound
A comprehensive literature review reveals a significant data gap regarding the metabolism and biological activity of 2,4,4-Trimethylpent-2-enoyl-CoA. To date, no published experimental studies have directly investigated...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive literature review reveals a significant data gap regarding the metabolism and biological activity of 2,4,4-Trimethylpent-2-enoyl-CoA. To date, no published experimental studies have directly investigated this specific molecule. However, valuable insights can be gleaned from research into the closely related compound, 2,2,4-trimethylpentane (B7799088) (TMP), a component of unleaded gasoline known to induce nephrotoxicity in male rats. This guide will objectively summarize the available data on TMP metabolism, present relevant experimental protocols, and, based on established biochemical principles, propose a hypothetical metabolic pathway for 2,4,4-trimethylpentanoic acid, the presumed precursor to the titular enoyl-CoA derivative.
Comparative Data on the Metabolism of 2,2,4-Trimethylpentane
While no data exists for 2,4,4-Trimethylpent-2-enoyl-CoA, studies on its structural isomer's precursor, 2,2,4-trimethylpentane, have identified several urinary metabolites in male Fischer 344 rats. These findings provide a basis for understanding how such a highly branched hydrocarbon is processed in a biological system.
Table 1: Principal Urinary Metabolites of 2,2,4-Trimethylpentane in Male Fischer 344 Rats
Experimental Protocols
The following methodologies were employed in the key studies on 2,2,4-trimethylpentane metabolism and toxicity:
1. Animal Studies and Metabolite Identification:
Animal Model: Male and female Fischer 344 rats were used to investigate the metabolic disposition of TMP.[2]
Dosing: A single oral dose of [14C]TMP (4.4 mmol/kg; 2 microCi/mmol) was administered.[2]
Sample Collection: Urine was collected over 48 hours, and tissues (kidney, liver, plasma) were harvested at various time points (4, 8, 12, 24, and 48 hours) after dosing.[2]
Metabolite Analysis: Urinary metabolites were identified and quantified, though the specific analytical techniques (e.g., GC-MS, HPLC) are not detailed in the abstract.[1][2]
2. Investigation of Nephrotoxicity:
Protein Analysis: The renal concentration of alpha 2u-globulin, a male-rat-specific protein, was measured.[2]
Subcellular Fractionation: Kidneys from male rats administered [3H]TMP were subjected to subcellular fractionation to localize the radiolabeled material.[3]
Protein Binding Studies: The reversible binding of a TMP metabolite to a renal protein fraction containing alpha 2u-globulin was investigated.[3]
Hypothetical Metabolic Pathway of 2,4,4-Trimethylpentanoic Acid
Based on the principles of beta-oxidation of branched-chain fatty acids, a hypothetical metabolic pathway for 2,4,4-trimethylpentanoic acid can be proposed.[4][5] The presence of methyl groups on both the alpha and beta carbons would likely necessitate alternative oxidative pathways.
Figure 1: Hypothetical metabolic pathway of 2,4,4-trimethylpentanoic acid.
A significant finding from the studies on 2,2,4-trimethylpentane is its induction of alpha 2u-globulin nephropathy, a syndrome specific to male rats.[6][7] This condition is characterized by the accumulation of hyaline droplets in the proximal tubules of the kidneys, leading to cytotoxicity and, in some cases, renal tumors.[6][8]
The mechanism involves the binding of a TMP metabolite to alpha 2u-globulin, a protein synthesized in the liver of male rats.[3] This complex is resistant to lysosomal degradation, leading to its accumulation in the renal tubules and subsequent cell death and proliferation.[6]
Figure 2: Signaling pathway of alpha-2u-globulin nephropathy.
Human Relevance
It is crucial to note that alpha 2u-globulin nephropathy is considered a male rat-specific phenomenon and is not relevant for human risk assessment.[8][9] Humans do not produce alpha 2u-globulin, and therefore, the mechanism of toxicity observed with compounds like 2,2,4-trimethylpentane in male rats is not applicable to humans.
Navigating the Safe Disposal of 2,4,4-Trimethylpent-2-enoyl-CoA: A Procedural Guide
Immediate Safety and Handling Precautions Before initiating any disposal procedures, it is crucial to handle 2,4,4-Trimethylpent-2-enoyl-CoA with care. As with many specialized biochemicals, it should be treated as poten...
Author: BenchChem Technical Support Team. Date: December 2025
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 2,4,4-Trimethylpent-2-enoyl-CoA with care. As with many specialized biochemicals, it should be treated as potentially hazardous.
Personal Protective Equipment (PPE):
Eye Protection: Always wear safety glasses or goggles.
Hand Protection: Use nitrile or latex gloves.
Body Protection: A standard laboratory coat is required.
Engineering Controls:
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Hazard Assessment and Data Summary
Due to the absence of a specific SDS, the hazard profile of 2,4,4-Trimethylpent-2-enoyl-CoA must be inferred from its constituent parts and related molecules. The trimethylpentene moiety suggests potential flammability and irritation, while the Coenzyme A component is a biological molecule generally considered non-hazardous.
Hazard Category
Potential Hazard
Recommended Precautions
Flammability
Based on the trimethylpentene structure, the compound may be flammable.
Keep away from open flames, sparks, and heat sources.
Inhalation
May cause respiratory tract irritation.
Handle in a fume hood or well-ventilated area.
Skin Contact
May cause skin irritation upon prolonged contact.
Wear appropriate gloves and wash hands after handling.
Eye Contact
May cause eye irritation.
Wear safety glasses or goggles.
Ingestion
The toxicological properties are unknown.
Do not ingest. In case of accidental ingestion, seek immediate medical attention.
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of small quantities of 2,4,4-Trimethylpent-2-enoyl-CoA typically used in a research setting. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.
Experimental Protocol for Disposal:
Decontamination (Optional, based on experimental use): If the compound has been used in biohazardous applications (e.g., involving infectious agents), it must first be decontaminated. A common method is treatment with a 10% bleach solution for at least 30 minutes, followed by neutralization with sodium thiosulfate.
Chemical Inactivation (Recommended): For non-biohazardous material, chemical inactivation is a prudent step.
Slowly add the 2,4,4-Trimethylpent-2-enoyl-CoA solution to the inactivating solution with stirring. A 1:10 volume ratio of the chemical to the inactivating solution is recommended.
Allow the mixture to react for at least one hour to ensure complete hydrolysis of the thioester bond.
Neutralization:
After inactivation, neutralize the solution. If using NaOH, add a suitable acid (e.g., hydrochloric acid) dropwise until the pH is between 6.0 and 8.0. If using bleach, neutralization may not be necessary, but check the pH.
Aqueous Waste Disposal:
The neutralized, inactivated solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always check your institution's guidelines for aqueous chemical waste.
Solid Waste Disposal:
Any materials contaminated with 2,4,4-Trimethylpent-2-enoyl-CoA (e.g., pipette tips, microfuge tubes) should be collected in a designated hazardous waste container.
The container should be clearly labeled with the contents.
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of 2,4,4-Trimethylpent-2-enoyl-CoA.
Caption: Disposal workflow for 2,4,4-Trimethylpent-2-enoyl-CoA.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of 2,4,4-Trimethylpent-2-enoyl-CoA, fostering a secure laboratory environment and maintaining environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
Handling
Essential Safety and Operational Guide for Handling 2,4,4-Trimethylpent-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of 2,4,4-Trimethylpent-2-enoyl-CoA. Given the absence of a spec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,4,4-Trimethylpent-2-enoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of its constituent components, Coenzyme A and a derivative of a C8 fatty acid, as well as standard laboratory procedures for handling biochemical reagents.
Operational Plan: Handling and Storage
Due to the limited information on the specific toxicological properties of 2,4,4-Trimethylpent-2-enoyl-CoA, it is crucial to handle it with care, assuming it may possess properties similar to other irritating or harmful biochemicals.
Engineering Controls:
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the compound in powdered form or when preparing solutions.
Personal Protective Equipment (PPE):
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. However, the following table summarizes the recommended baseline PPE for handling 2,4,4-Trimethylpent-2-enoyl-CoA.
Personal Protective Equipment
Specifications
Purpose
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect eyes from potential splashes of solutions or contact with the powdered form of the compound.
Hand Protection
Nitrile gloves.
To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection
A standard laboratory coat.
To protect skin and personal clothing from contamination.
Respiratory Protection
Generally not required when handled in a fume hood. If working with the powder outside of a fume hood, a dust mask or respirator may be necessary.
To prevent inhalation of the powdered compound.
Handling Procedures:
Avoid direct contact with the skin, eyes, and clothing.
Minimize the generation of dust when handling the solid form of the compound.
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Long-chain acyl-CoA compounds can be unstable in aqueous solutions. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot solutions and store at -20°C or below.
Storage:
Store 2,4,4-Trimethylpent-2-enoyl-CoA in a tightly sealed container.
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing 2,4,4-Trimethylpent-2-enoyl-CoA should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation:
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Decontamination:
Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
Wash hands thoroughly with soap and water after handling the compound.
Experimental Workflow and PPE Selection
The following diagram illustrates a typical workflow for an experiment involving 2,4,4-Trimethylpent-2-enoyl-CoA and the corresponding PPE selection at each stage.
Caption: PPE selection workflow for handling 2,4,4-Trimethylpent-2-enoyl-CoA.
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